Lisuride
Description
Historical Context of Lisuride in Pharmaceutical Development
This compound was first synthesized in 1960. nih.gov Initially investigated as a potential treatment for migraine headaches, its development was rooted in the search for compounds that could modulate serotonin (B10506) pathways, which were increasingly implicated in the pathophysiology of migraines. As research progressed, its potent dopamine (B1211576) agonist properties became evident, leading to a shift in its therapeutic focus. By the 1970s and 1980s, this compound was being explored for the management of Parkinson's disease and conditions associated with hyperprolactinemia, such as certain pituitary tumors. This transition marked a significant step in its pharmaceutical journey, establishing it as a compound with a dual mechanism of action impacting both dopaminergic and serotonergic systems.
Evolution of Academic Research Paradigms for this compound
The academic investigation of this compound has mirrored the broader evolution of neuropharmacology. Initial research predominantly centered on its dopamine D2 receptor agonism as the primary mechanism for its therapeutic effects in Parkinson's disease. nih.gov However, as receptor theory and molecular pharmacology advanced, a more nuanced understanding of this compound's interactions with a wide array of receptors emerged.
A significant paradigm shift occurred with the growing appreciation of its potent effects on serotonin receptors. wikipedia.orgnih.gov Researchers began to explore its high affinity for various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors. This led to investigations into its potential role in other neurological and psychiatric conditions. More recently, the concept of "biased agonism" or "functional selectivity" has become a key focus of this compound research. nih.govresearchgate.net This paradigm suggests that this compound can preferentially activate certain intracellular signaling pathways over others at the same receptor, offering a potential explanation for its unique pharmacological profile, including its lack of the hallucinogenic effects typically associated with other 5-HT2A receptor agonists like LSD. nih.govacs.org
Current Landscape of Scholarly Inquiry on this compound
Contemporary research on this compound is characterized by a multifaceted approach. A major area of investigation is its potential as a neuroprotective agent. nih.gov Studies are exploring its ability to shield neurons from damage in models of Parkinson's disease and other neurodegenerative conditions, with a focus on its impact on mitochondrial function and oxidative stress. nih.gov
The exploration of its biased agonism at the 5-HT2A receptor continues to be a vibrant area of research. nih.govresearchgate.net Scientists are working to dissect the specific signaling cascades activated by this compound and how they differ from those triggered by classic psychedelics. This line of inquiry holds promise for the development of novel therapeutics for psychiatric disorders that can harness the beneficial effects of 5-HT2A receptor modulation without inducing hallucinatory experiences.
Furthermore, there is ongoing interest in developing novel drug delivery systems for this compound, such as transdermal patches, to provide more stable and continuous drug levels, potentially improving its therapeutic efficacy and patient compliance. This focus on formulation and delivery reflects a commitment to optimizing the clinical application of this multifaceted compound.
Detailed Research Findings
Receptor Binding Profile of this compound
This compound exhibits a complex and high-affinity binding profile across a range of dopamine and serotonin receptor subtypes. This broad receptor interaction is fundamental to its diverse pharmacological effects. The following table summarizes the binding affinities (Ki, in nM) of this compound for various human recombinant receptors as reported in the scientific literature. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D1 | 56.7 |
| Dopamine D2 | 0.95 - 2.0 |
| Dopamine D3 | 1.08 |
| Serotonin 5-HT1A | 0.5 |
| Serotonin 5-HT2A | Low nanomolar |
| Serotonin 5-HT2B | Low nanomolar |
| Serotonin 5-HT2C | Low nanomolar |
This table is based on data from multiple sources and represents a consolidation of reported values. The exact values may vary between studies due to different experimental conditions.
Functional Selectivity at the 5-HT2A Receptor
A key area of contemporary this compound research is its functional selectivity, or biased agonism, at the serotonin 5-HT2A receptor. Unlike classic hallucinogens such as LSD, which are also 5-HT2A receptor agonists, this compound does not typically induce psychedelic effects. nih.gov Research suggests this is due to its preference for activating certain downstream signaling pathways over others.
Specifically, at the 5-HT2A receptor, Gq protein-mediated signaling is believed to be associated with the psychedelic effects of agonists, while β-arrestin recruitment is another major signaling pathway. This compound has been shown to be a G protein biased agonist at the 5-HT2A receptor, meaning it preferentially activates G protein signaling over β-arrestin recruitment. nih.govresearchgate.net The table below presents a comparative overview of the functional activity of this compound and LSD at the human 5-HT2A receptor, highlighting their differential effects on Gq signaling and β-arrestin2 recruitment.
| Compound | Gq Signaling (EC50, nM) | Gq Signaling (% Emax of Serotonin) | β-arrestin2 Recruitment (EC50, nM) | β-arrestin2 Recruitment (% Emax of Serotonin) |
| This compound | Weaker partial agonist | 15% of LSD | Partial agonist | 45% |
| LSD | Potent partial agonist | 22-32% | Potent partial agonist | High efficacy |
EC50 represents the concentration of the compound that produces 50% of its maximal effect. Emax represents the maximum effect of the compound, here expressed as a percentage of the maximal effect of the endogenous ligand, serotonin, or the reference compound, LSD. Data is illustrative of the general findings in the field. acs.org
Neuroprotective Effects of this compound
A growing body of evidence supports the neuroprotective properties of this compound, particularly in the context of Parkinson's disease models. Research has demonstrated its ability to protect dopaminergic neurons from toxins that induce cellular stress and apoptosis.
In in vitro studies using primary mesencephalic cultures, this compound has been shown to protect neurons against the toxicity induced by 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin that selectively damages dopaminergic neurons. researchgate.net One study found that this compound significantly increased the survival of dopaminergic neurons, with a maximal effect of a 50% increase in survival rate compared to untreated controls. researchgate.net
The neuroprotective mechanism of this compound appears to be, at least in part, mediated by its interaction with the dopamine D3 receptor and its ability to mitigate oxidative stress. nih.gov In a mouse model of Parkinson's disease, this compound treatment was found to alleviate the loss of tyrosine hydroxylase, a key enzyme in dopamine synthesis. drugcentral.org Furthermore, in cell culture models, this compound has been shown to protect against glutamate-induced excitotoxicity by reducing the formation of nitric oxide and superoxide (B77818) radicals. nih.gov Co-treatment with a D2/D3 receptor antagonist completely inhibited these beneficial effects, underscoring the role of these receptors in this compound's neuroprotective actions. nih.gov Studies have also indicated that this compound can reduce the levels of lipid peroxidation, a marker of oxidative damage. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRGVLQUQGGVSM-KBXCAEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19875-60-6 (maleate (1:1)) | |
| Record name | Lisuride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023217, DTXSID30274075 | |
| Record name | Lisuride | |
| Source | EPA DSSTox | |
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| Record name | DL-Lisuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lisuride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.40e-01 g/L | |
| Record name | Lisuride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
18016-80-3, 140387-89-9 | |
| Record name | Lisuride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lisuride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisuride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00589 | |
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| Record name | Lisuride | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Lisuride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lisuride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099 | |
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| Record name | LISURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Lisuride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Profile and Molecular Mechanisms
Receptor Binding and Affinity Profiles
Lisuride demonstrates a broad binding profile across several receptor families, with distinct affinities for specific subtypes. Affinity is often quantified by the equilibrium dissociation constant (Ki), where lower Ki values indicate higher binding affinity.
This compound shows high affinity for dopamine (B1211576) D2 and D3 receptors, with sub-nanomolar Ki values. Its affinity for D1, D4, and D5 receptors is in the low-nanomolar range. wikipedia.org
| Receptor Subtype | Affinity (Ki/pKi) | Reference |
|---|---|---|
| D1 | Low-nanomolar | wikipedia.org |
| D2 | Sub-nanomolar (pKi 9.47) | wikipedia.orgncats.io |
| D3 | Sub-nanomolar (pKi 9.55) | wikipedia.orgncats.io |
| D4 | Low-nanomolar (pKi 8.34) | wikipedia.orgncats.io |
| D5 | Low-nanomolar | wikipedia.org |
This compound exhibits sub-nanomolar affinity for serotonin (B10506) 5-HT1A and 5-HT1D receptors. wikipedia.org It also displays low-nanomolar affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors, and binds to 5-HT5A and 5-HT7 receptors. wikipedia.orgprobes-drugs.orgmdpi.com
| Receptor Subtype | Affinity (Ki/pKi) | Reference |
|---|---|---|
| 5-HT1A | Sub-nanomolar (pKi 9.75) | wikipedia.orgprobes-drugs.org |
| 5-HT1B | High affinity | wikipedia.org |
| 5-HT1D | Sub-nanomolar (pKi 9.0) | wikipedia.orgprobes-drugs.org |
| 5-HT2A | Low-nanomolar (pKi 8.6) | wikipedia.orgprobes-drugs.org |
| 5-HT2B | Low-nanomolar (pKi 8.49) | wikipedia.orgprobes-drugs.org |
| 5-HT2C | Low-nanomolar (pKi 8.05) | wikipedia.orgprobes-drugs.org |
| 5-HT5A | Affinity | wikipedia.orgmdpi.com |
| 5-HT7 | Affinity (pKi 8.75) | wikipedia.orgprobes-drugs.org |
This compound demonstrates sub-nanomolar affinity for α2A, α2B, and α2C adrenergic receptors, and low-nanomolar affinity for α1A, α1B, and α1D adrenergic receptors. wikipedia.org
| Receptor Subtype | Affinity (Ki/pKi) | Reference |
|---|---|---|
| α1A | Low-nanomolar (pKi 8.1) | wikipedia.orgprobes-drugs.org |
| α1B | Low-nanomolar | wikipedia.org |
| α1D | Low-nanomolar | wikipedia.org |
| α2A | Sub-nanomolar (pKi 9.65) | wikipedia.orgprobes-drugs.org |
| α2B | Sub-nanomolar (pKi 9.0) | wikipedia.orgprobes-drugs.org |
| α2C | Sub-nanomolar (pKi 9.6) | wikipedia.orgprobes-drugs.org |
This compound exhibits low-nanomolar affinity for the histamine (B1213489) H1 receptor. wikipedia.org Specifically, the 8S-lisuride stereoisomer shows high affinity for H1 receptors. nih.gov
| Receptor Subtype | Affinity (Ki/pKi) | Reference |
|---|---|---|
| H1 | Low-nanomolar (pKi 7.72) | wikipedia.orgguidetopharmacology.org |
Receptor Agonism, Partial Agonism, and Antagonism
This compound's functional activity varies across receptor subtypes, acting as an agonist, partial agonist, or antagonist. This promiscuous activity has led to its description as a "dirty drug" due to its highly non-selective pharmacological actions. wikipedia.org
This compound functions as a partial agonist at dopamine D2, D3, and D4 receptors. wikipedia.orgprobes-drugs.orgwikidoc.org Its effectiveness in conditions like Parkinson's disease and hyperprolactinemia is largely attributed to its activation of D2 receptors. wikipedia.org this compound has also been described as an agonist at D2, D3, and D4 receptors. ncats.iotocris.comrndsystems.comdrugbank.com For the D1 receptor, this compound has been reported as a mild agonist/partial antagonist nsj.org.sa and an antagonist. drugbank.com The D5 receptor is noted to have antagonist/partial agonist activity. probes-drugs.org
| Receptor Subtype | Functional Activity | Reference |
|---|---|---|
| D1 | Mild Agonist/Partial Antagonist, Antagonist | drugbank.comnsj.org.sa |
| D2 | Partial Agonist, Agonist | wikipedia.orgncats.ioprobes-drugs.orgwikidoc.orgtocris.comrndsystems.comdrugbank.com |
| D3 | Partial Agonist, Agonist | wikipedia.orgncats.ioprobes-drugs.orgwikidoc.orgtocris.comrndsystems.comdrugbank.com |
| D4 | Partial Agonist, Agonist | wikipedia.orgncats.ioprobes-drugs.orgdrugbank.com |
| D5 | Antagonist/Partial Agonist | probes-drugs.org |
This compound acts as a full or near-full agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptors. wikipedia.org It is a partial agonist at 5-HT2A, 5-HT2C, and 5-HT5A receptors. wikipedia.orgncats.iowikidoc.orgnih.govacs.orgnih.govnih.govplos.org Notably, this compound is a silent antagonist at the 5-HT2B receptor, a property that distinguishes it from other ergolines and is associated with a lack of cardiac valvulopathy risk. wikipedia.orgtocris.comrndsystems.com It is also an agonist at 5-HT7 receptors. probes-drugs.org
At adrenergic receptors, this compound acts as a silent antagonist at α1A, α2A, α2B, and α2C adrenergic receptors. wikipedia.org It also functions as an antagonist at α1A, α2A, α2B, and α2C receptors. probes-drugs.org
For the histamine H1 receptor, this compound is identified as a partial agonist. wikipedia.orgresearchgate.net The 8S-lisuride stereoisomer behaves as a partial agonist at guinea pig H1 receptors and a silent antagonist at human H1 receptors. nih.gov
Serotonin Receptor Agonist/Antagonist Activities
This compound exhibits a multifaceted interaction with serotonin (5-HT) receptors. It acts as a full or near-full agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors. wikipedia.org Notably, minute amounts of this compound suppress the firing of dorsal raphe serotonergic neurons, which is presumably due to its agonist activity at 5-HT1A receptors. wikipedia.org
At the 5-HT2A receptor, this compound functions as a partial agonist. wikipedia.orgnih.govacs.org While both this compound and lysergic acid diethylamide (LSD) bind with high affinities to 5-HT2A receptors, they produce slightly different receptor conformations, leading to differential responses through G protein- and β-arrestin-mediated signaling. frontiersin.org Research indicates that this compound displays partial efficacy for both miniGαq and β-arrestin 2 recruitment at the 5-HT2A receptor, and it can antagonize the effects of LSD at this receptor. acs.orgnih.gov
Furthermore, this compound is a silent antagonist at the 5-HT2B receptor. wikipedia.org This antagonistic activity at 5-HT2B receptors is significant as it differentiates this compound from other related ergolines, such as pergolide (B1684310) and cabergoline (B1668192), which are associated with a risk of cardiac valvulopathy due to their agonistic effects on 5-HT2B receptors. wikipedia.orgresearchgate.net this compound also shows partial agonism at 5-HT2C and 5-HT5A receptors. wikipedia.org
Table 1: this compound's Serotonin Receptor Activities
| Serotonin Receptor Subtype | Activity | Reference |
| 5-HT1A | Agonist | wikipedia.orgresearchgate.net |
| 5-HT1B | Agonist | wikipedia.org |
| 5-HT1D | Agonist | wikipedia.org |
| 5-HT2A | Partial Agonist | wikipedia.orgnih.govacs.org |
| 5-HT2B | Silent Antagonist | wikipedia.orgresearchgate.net |
| 5-HT2C | Partial Agonist | wikipedia.org |
| 5-HT5A | Partial Agonist | wikipedia.org |
Adrenergic Receptor Antagonist Activities
This compound also exhibits antagonistic properties at adrenergic receptors. It is identified as a potent beta-adrenergic antagonist, as demonstrated in studies using hormone-sensitive adenylate cyclase systems and [3H]dihydroalprenolol binding in rabbit cerebellum homogenates. nih.gov Specifically, this compound acts as a silent antagonist at α1A-, α1B-, α1D-, α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org Noradrenergic neurons of the locus coeruleus show accelerated firing at somewhat higher doses of this compound, consistent with its α1-adrenergic receptor antagonist activity. wikipedia.org
Table 2: this compound's Adrenergic Receptor Activities
| Adrenergic Receptor Subtype | Activity | Reference |
| α1A | Antagonist | wikipedia.org |
| α1B | Antagonist | wikipedia.org |
| α1D | Antagonist | wikipedia.org |
| α2A | Antagonist | wikipedia.org |
| α2B | Antagonist | wikipedia.org |
| α2C | Antagonist | wikipedia.org |
| Beta-adrenergic | Antagonist | nih.gov |
Signal Transduction Pathways and Functional Selectivity
The diverse receptor interactions of this compound translate into complex modulation of intracellular signaling cascades, demonstrating functional selectivity. frontiersin.org
G-protein Coupling (e.g., Gαq pathway)
This compound primarily signals through Gαq by activating phospholipase C (PLC), which leads to the production of inositol (B14025) phosphates and diacylglycerol, and the subsequent release of intracellular Ca2+ in vitro. nih.govfrontiersin.orgbiorxiv.org This Gαq/11-PLCβ signaling pathway is canonical for 5-HT2A receptors, and its activation results in an increase in intracellular calcium and protein kinase C (PKC) activation. researchgate.netmdpi.com
While both LSD and this compound activate Gq/11 G proteins at the 5-HT2A receptor, research suggests that this compound's Gq signaling magnitude is strikingly lower compared to hallucinogenic agonists like DOI. researchgate.netacs.org Some studies suggest that non-hallucinogenic agonists like this compound only activate Gq signaling, whereas hallucinogenic agonists may also couple to Gs proteins. researchgate.net
β-arrestin Recruitment Mechanisms
Activation of the 5-HT2A receptor can stimulate both G protein and β-arrestin (βArr)-mediated signaling. nih.govfrontiersin.orgbiorxiv.org this compound's effects on β-arrestin recruitment are a key aspect of its functional selectivity. Studies using βArr1-knockout (KO) and βArr2-KO mice indicate that βArr1 and βArr2 play minor roles in many of this compound's actions, suggesting a G protein-biased profile. nih.govbiorxiv.orgbiorxiv.org In vitro assays monitoring β-arrestin 2 recruitment to 5-HT2A have shown that this compound displays partial efficacy, ranging from 6% to 52% of the maximal effect of serotonin or LSD. acs.orgnih.gov This contrasts with LSD, which shows high efficacy for recruiting β-arrestin 2. acs.orgnih.gov
Biased Agonism at Specific Receptors (e.g., 5-HT2A receptor)
This compound is characterized as a G protein-biased agonist at the 5-HT2A receptor. nih.govfrontiersin.orgbiorxiv.orgnih.gov This means that while it activates G protein-mediated signaling pathways, it exhibits reduced or no recruitment of β-arrestin compared to other ligands that might activate both pathways more equally or even bias towards β-arrestin. frontiersin.org This G protein bias at the 5-HT2A receptor is a crucial factor in this compound's pharmacological profile, distinguishing it from structurally related compounds like LSD, which is considered β-arrestin biased at the 5-HT2A receptor. nih.govbiorxiv.org The G protein bias of this compound at 5-HT2A is believed to contribute to its lack of typical hallucinogenic effects at routine doses. nih.govfrontiersin.orgbiorxiv.orgnih.gov
Table 3: this compound's Biased Agonism at 5-HT2A Receptor
| Receptor | Agonism Type | Comparison to LSD | Reference |
| 5-HT2A | G protein biased | Less β-arrestin recruitment than LSD | nih.govacs.orgfrontiersin.orgnih.govbiorxiv.orgnih.gov |
Downstream Signaling Cascades (e.g., PI3K/Akt pathway, inositol phosphates, diacylglycerol, intracellular Ca2+ release)
This compound's activation of Gαq-coupled receptors, particularly 5-HT2A, initiates a cascade of downstream signaling events. The activation of phospholipase C (PLC) by Gαq leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govfrontiersin.orgbiorxiv.orgmdpi.comyoutube.com
IP3 then binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+ stores, leading to an increase in cytosolic calcium levels. nih.govfrontiersin.orgbiorxiv.orgmdpi.comyoutube.com DAG, in conjunction with calcium, activates protein kinase C (PKC), which subsequently phosphorylates various downstream target proteins. mdpi.comyoutube.com
While the canonical Gq/11-PLCβ pathway is well-established, 5-HT2A receptors can also engage other signaling pathways. For instance, they can stimulate phospholipase A2 (PLA2), leading to the release of arachidonic acid. nih.gov These receptors can also couple to Ca2+ channels to modulate cellular processes. researchgate.net The downstream signaling cascades influenced by 5-HT2A receptor activation also include the activation of mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase 1/2 (ERK1/2) signaling, and can influence processes like cAMP-response element binding (CREB) protein transcription and induction of immediate early genes. researchgate.net
Table 4: Downstream Signaling Cascades Activated by this compound
| Signaling Molecule/Pathway | Mechanism | Reference |
| Phospholipase C (PLC) | Activated by Gαq, hydrolyzes PIP2 | nih.govfrontiersin.orgbiorxiv.org |
| Inositol Phosphates (IP3) | Produced by PLC, triggers Ca2+ release | nih.govfrontiersin.orgbiorxiv.orgmdpi.comyoutube.com |
| Diacylglycerol (DAG) | Produced by PLC, activates PKC | nih.govfrontiersin.orgbiorxiv.orgmdpi.comyoutube.com |
| Intracellular Ca2+ Release | Triggered by IP3 from ER stores | nih.govfrontiersin.orgbiorxiv.orgmdpi.comyoutube.com |
| Protein Kinase C (PKC) | Activated by DAG and Ca2+ | mdpi.comyoutube.com |
| Phospholipase A2 (PLA2) | Can be stimulated by 5-HT2A receptor activation | nih.govresearchgate.net |
| MAPK/ERK1/2 Signaling | Downstream of 5-HT2A receptor activation | researchgate.net |
Neurobiological Research Aspects
Dopaminergic System Modulation
Lisuride's influence on the dopaminergic system is multifaceted, involving the regulation of neuronal firing, extracellular dopamine (B1211576) levels, and interactions with dopamine autoreceptors.
Regulation of Dopamine Neuron Firing and Activity
This compound functions as an agonist at dopamine D2 receptors and can directly stimulate postsynaptic dopamine receptors sigmaaldrich.comwikipedia.orgwikipedia.org. Studies investigating its impact on the firing rate of A9 dopamine (DA) neurons in rats have shown varied responses depending on the experimental conditions. While microiontophoretic application of this compound consistently inhibited the electrical activity of these neurons, intravenous administration yielded differing effects in anesthetized versus unanesthetized preparations wikidata.org. This compound has also been observed to increase the unit activity of globus pallidus neurons wikipedia.org.
In physiological contexts, dopamine neurons typically exhibit relatively constant tonic firing, with phasic increases occurring in response to novel stimuli or in anticipation of reward wikipedia.orguni.lu. In Parkinson's disease, the progressive degeneration of dopaminergic neurons leads to a reduced capacity to buffer dopamine fluctuations, resulting in abnormal pulsatile stimulation of striatal dopamine receptors wikipedia.orguni.lu. Continuous dopaminergic stimulation, such as that provided by this compound infusions, has been shown to significantly reduce motor fluctuations and dyskinesia in Parkinson's disease patients, suggesting a more stable receptor activation pattern wikipedia.org. Furthermore, research indicates that this compound can enhance the survival of dopaminergic neurons in primary mouse mesencephalic cultures and offer protection against toxicity induced by substances like L-DOPA or 1-methyl-4-phenylpyridinium ion (MPP+) mims.com.
| Neurobiological Effect | This compound's Action | Context/Mechanism | Reference |
|---|---|---|---|
| Dopamine D2 Receptor Activation | Agonist | Direct stimulation of postsynaptic receptors | sigmaaldrich.comwikipedia.orgwikipedia.org |
| A9 Dopamine Neuron Firing | Inhibition (microiontophoretic) / Variable (intravenous) | Direct application to cell bodies inhibited electrical activity; systemic effects varied with anesthesia | wikidata.org |
| Globus Pallidus Neuron Activity | Increased unit activity | Observed in awake, paralyzed, and locally anesthetized rats | wikipedia.org |
| Dopaminergic Neuron Survival | Enhanced survival / Protection against toxicity | In primary mouse mesencephalic cultures against L-DOPA or MPP+ induced toxicity | mims.com |
Influence on Extracellular Dopamine Levels
In conditions such as transient global cerebral ischemia, this compound has been demonstrated to significantly attenuate the ischemia-induced surge in extracellular dopamine levels in the striatum wikipedia.orgtocris.com. This reduction in dopamine surge is considered a potential mechanism underlying its neuroprotective effects wikipedia.org. The maintenance of stable extracellular dopamine concentrations is crucial for normal brain function, as evidenced by the compensatory mechanisms in Parkinson's disease where the loss of striatal dopaminergic terminals impairs the ability to regulate dopamine release and reuptake, leading to fluctuating levels wikipedia.orguni.lu. Therapies providing continuous dopaminergic stimulation, including this compound, aim to mitigate these fluctuations and ensure a more consistent exposure of striatal dopamine receptors to the neurotransmitter uni.lu.
| Effect on Extracellular Dopamine | Context | Observation | Reference |
|---|---|---|---|
| Attenuation of Ischemia-Induced Dopamine Surge | Transient global cerebral ischemia in rats (striatal extracellular fluid) | Significant reduction in dopamine surge compared to saline-treated animals | wikipedia.orgtocris.com |
| Neuroprotection Mechanism | Experimental transient global forebrain cerebral ischemia | Reduced levels of extracellular dopamine are implied as part of the mechanism | wikipedia.org |
Interactions with Dopamine Autoreceptors
This compound acts as an agonist on D2-presynaptic autoreceptors sigmaaldrich.com. This agonistic activity contributes to its ability to inhibit striatal dopamine synthesis, as measured by the accumulation of 3,4-dihydroxy-phenylalanine (DOPA) after decarboxylase inhibition sigmaaldrich.com. This inhibitory effect on DOPA formation can be completely prevented by pretreatment with sulpiride (B1682569), a specific D2-receptor blocker, confirming the involvement of D2 autoreceptors in this mechanism sigmaaldrich.com. The sensitivity of D2-presynaptic autoreceptors to agonists like this compound can vary depending on the basal firing rate of dopamine neurons sigmaaldrich.com.
| Receptor Interaction | This compound's Action | Effect | Antagonist/Modulator | Reference |
|---|---|---|---|---|
| D2-presynaptic autoreceptors | Agonist | Inhibition of striatal dopamine synthesis (DOPA accumulation) | Prevented by Sulpiride (D2-receptor blocker) | sigmaaldrich.com |
Serotonergic System Modulation
This compound also significantly modulates the serotonergic system, particularly through its interactions with specific serotonin (B10506) receptor subtypes.
Impact on Dorsal Raphe Serotonergic Neurons
Minute amounts of this compound are known to suppress the firing of dorsal raphe serotonergic neurons wikipedia.orgwikipedia.org. This suppressive effect is largely attributed to its agonist activity at 5-HT1A receptors wikipedia.orgwikipedia.org. Similar to certain hallucinogens like d-lysergic acid diethylamide (LSD), which also markedly suppress the discharge of serotonin-containing neurons in the dorsal raphe nucleus, this compound demonstrates this inhibitory action wikipedia.orgwikidata.org. Despite this shared neurophysiological effect, this compound is typically considered non-hallucinogenic at therapeutic doses, a characteristic that has prompted further research into the precise mechanisms distinguishing its effects from those of classical psychedelics wikipedia.orgwikipedia.org.
| Neuronal Target | This compound's Effect | Presumed Mechanism | Reference |
|---|---|---|---|
| Dorsal Raphe Serotonergic Neurons | Suppresses firing | Agonist activity at 5-HT1A receptors | wikipedia.orgwikipedia.org |
5-HT1A Receptor-Mediated Neurobiological Effects
This compound is classified as a full or near-full agonist of the 5-HT1A receptor and exhibits high affinity for this receptor subtype wikipedia.orgwikipedia.org. Activation of 5-HT1A receptors by this compound contributes to a range of neurobiological effects. For instance, 5-HT1A receptor activation has been shown to increase dopamine release in the medial prefrontal cortex, striatum, and hippocampus, which may be beneficial in conditions such as schizophrenia and Parkinson's disease sigmaaldrich.com. Furthermore, 5-HT1A receptor activation in the brain mediates hyperpolarization and a reduction in the firing rate of postsynaptic neurons sigmaaldrich.com.
Research indicates that the behavioral effects observed at low doses of this compound are clearly mediated by the stimulation of 5-HT1A receptors fishersci.ca. These effects can include inducing hypothermia and hypolocomotion, which are reversed by the administration of the 5-HT1A antagonist WAY100635 sigmaaldrich.com. The agonism of 5-HT1A receptors is a significant pharmacological feature of several anti-Parkinson's disease drugs, including this compound biorxiv.org. These receptors are widely distributed in postsynaptic brain regions such as the cortex, septum, and hippocampus, where they are implicated in the control of mood, cognition, and pain biorxiv.org. Activation of postsynaptic 5-HT1A receptors is understood to mediate therapeutic properties biorxiv.org.
| Receptor Target | This compound's Action | Neurobiological Effects | Antagonist/Modulator | Reference |
|---|---|---|---|---|
| 5-HT1A Receptor | Full or near-full agonist; High affinity |
| WAY100635 (antagonist) reverses hypothermia and hypolocomotion | wikipedia.orgwikipedia.orgsigmaaldrich.comfishersci.casigmaaldrich.combiorxiv.org |
Hypothermia Induction Mechanisms
This compound is known to induce hypothermia in a dose- and time-dependent manner, particularly in rats exposed to cold environments. karger.comnih.gov This hypothermic effect is more potent than that observed with bromocriptine (B1667881). nih.gov Research indicates that the induction of hypothermia by this compound involves activation of the 5-HT1A receptor, as evidenced by its blockade with the 5-HT1A antagonist WAY100635. acs.orgnih.govresearchgate.net Furthermore, the hypothermic response can be attenuated by pretreatment with the dopamine antagonist haloperidol (B65202), suggesting a role for dopaminergic mechanisms. nih.gov Specifically, D2-like receptor activity, modulated by pretreatment with eticlopride, has been shown to partially attenuate this compound-induced hypothermia. nih.gov
Table 1: Effect of Antagonists on this compound-Induced Hypothermia
| Antagonist | Receptor Type Blocked | Effect on this compound-Induced Hypothermia | Source |
| WAY100635 | 5-HT1A | Blocks/Prevents | acs.orgnih.govresearchgate.net |
| Haloperidol | Dopamine | Reduces | nih.gov |
| Eticlopride | D2-like | Partially attenuates | nih.gov |
| pMPPI | 5-HT1A | Prevents | researchgate.net |
| Ketanserin | 5-HT2A, α-adreno | No effect | researchgate.net |
Hypolocomotion and Motor Activity Modulation
This compound elicits potent hypolocomotion in mice, with an effective dose 50% (ED50) ranging from 0.008 to 0.023 mg/kg. acs.orgnih.gov This effect is also inhibited by the 5-HT1A antagonist WAY100635. acs.orgnih.gov In open-field studies, this compound has been observed to reduce both locomotor and rearing activities in wild-type mice and those with β-arrestin deletions (βArr1-KO and βArr2-KO). frontiersin.orgresearchgate.net
Table 2: this compound's Effects on Locomotor and Motor Activities
| Behavioral Outcome | Species/Model | This compound Effect | Modulating Receptor/Mechanism | Source |
| Hypolocomotion | Mice | Potent (ED50 = 0.008–0.023 mg/kg) | 5-HT1A activation | acs.orgnih.gov |
| Reduced Locomotion | Mice (βArr1-KO, βArr2-KO, WT) | Decreased locomotor and rearing activities | - | frontiersin.orgresearchgate.net |
| Biphasic Locomotor Response | Rats | Low doses decrease, higher doses stimulate | Dopaminergic and serotonergic systems | frontiersin.orgnih.gov |
| Hyperlocomotion | Least Shrew | Induced | - | acs.org |
5-HT2A Receptor-Mediated Neurobiological Effects
This compound acts as an agonist at the 5-HT2A receptor. wikipedia.orgacs.orgnih.gov However, it is characterized as a partial agonist at these receptors. frontiersin.orgacs.orgnih.gov In in vitro assays designed to monitor the recruitment of intracellular proteins to 5-HT2A, this compound demonstrates weak partial agonism, particularly exhibiting low efficacy in the miniGαq recruitment assay, which differentiates its profile from that of LSD. acs.orgnih.gov Furthermore, this compound has been shown to antagonize the effects of LSD at the 5-HT2A receptor. acs.orgnih.gov
Mechanisms of Non-Hallucinogenic Profile
A key characteristic of this compound is its general lack of psychedelic effects in normal subjects at typical therapeutic doses, distinguishing it from LSD. nih.govwikipedia.orgacs.orgnih.govfrontiersin.org This non-hallucinogenic profile is hypothesized to stem from biased agonism at the 5-HT2A receptor, specifically its weak or absent Gq pathway recruitment. frontiersin.orgwikipedia.org this compound exhibits partial efficacy in recruiting both G-protein and β-arrestin 2 (βarr2) in 5-HT2A receptor signaling, with efficacy ranging from 6% to 52% compared to 5-HT or LSD's maximal effect. acs.orgnih.gov
Another proposed mechanism for its non-hallucinogenic nature is its potent agonism at 5-HT1A receptors, which is believed to counteract 5-HT2A receptor-mediated hallucinogenic effects. wikipedia.orgacs.orgnih.gov However, studies where 5-HT1A receptors were antagonized did not reveal latent psychedelic-like activity for this compound. acs.org The consistent inability of this compound to induce the Head Twitch Response (HTR), a rodent model for psychedelic effects, even in 5-HT1A knockout mice or those pretreated with WAY100635, suggests that 5-HT1A-independent mechanisms also contribute to its non-psychedelic properties. frontiersin.orgacs.orgfrontiersin.org While this compound is largely considered non-hallucinogenic, some reports indicate that hallucinogenic effects may occur at higher doses or in patients with Parkinson's disease, potentially due to dysregulation of dopaminergic and other neurotransmitter systems in these conditions. frontiersin.orgnih.govwikipedia.org
Table 3: Comparison of this compound and LSD at 5-HT2A Receptor Signaling
| Ligand | 5-HT2A Receptor Agonism | G-protein Recruitment Efficacy (miniGαq) | β-arrestin 2 Recruitment Efficacy | Head Twitch Response (HTR) in Mice | Source |
| This compound | Partial Agonist | Low (6–52% of 5-HT or LSD Emax) | Partial (6–52% of 5-HT or LSD Emax) | Suppresses (ED50 = 0.006 mg/kg) | acs.orgnih.gov |
| LSD | Agonist | High | High | Induces (ED50 = 0.039 mg/kg) | acs.orgnih.gov |
Receptor Complex Interactions (e.g., 5-HT2A–mGlu2 receptor complex)
The 5-HT2A receptors are known to form heteromers with metabotropic glutamate (B1630785) 2 (mGlu2) receptors. amazonaws.comacs.orgwhba1990.org It has been suggested that the stimulation of the 5-HT2A protomer within the 5-HT2A–mGlu2 receptor complex may be responsible for evoking psychedelic effects, whereas stimulation of monomeric 5-HT2A receptors alone does not produce such effects. wikipedia.org However, it is important to note that the physical association between 5-HT2A and mGlu2 receptors is a subject of ongoing debate, with some research suggesting functional interaction without direct physical association. wikipedia.orgresearchgate.net
Within the context of these heteromers, the coupling of the 5-HT2A receptor to Gαq in response to agonist stimulation is reportedly decreased by approximately 50% when compared to 5-HT2A receptors not associated with mGlu2 receptors. amazonaws.com A key molecular event demonstrating functional crosstalk between these receptors is the phosphorylation of mGlu2 at serine residue 843 (Ser843). This phosphorylation is an essential step in the engagement of Gi/o signaling, not only upon mGlu2 receptor activation but also following 5-HT2A receptor activation. amazonaws.comresearchgate.net this compound, at a concentration of 10 µM, has been shown to stimulate the phosphorylation of mGlu2 at Ser843 in HEK-293 cells co-expressing Flag-tagged mGlu2 and HA-tagged 5-HT2A receptors. researchgate.net
Adrenergic System Modulation
This compound interacts with the adrenergic system, functioning as a mixed agonist and antagonist at adrenergic receptors. wikipedia.org Its binding to adrenergic receptors is well-documented. frontiersin.orgnih.govresearchgate.net Specifically, this compound exhibits α1-adrenergic receptor antagonist activity. wikipedia.org
Effects on Noradrenergic Neurons of the Locus Coeruleus
This compound has observable effects on noradrenergic neurons, particularly those located in the locus coeruleus (LC). The LC is recognized as the primary noradrenergic nucleus within the central nervous system. frontiersin.org At somewhat higher doses, this compound has been shown to accelerate the firing of noradrenergic neurons in the locus coeruleus. wikipedia.org This acceleration is consistent with its demonstrated α1-adrenergic receptor antagonist activity. wikipedia.org Neurophysiological studies further indicate that while very low doses of this compound primarily inhibit the spontaneous firing of serotonergic neurons in the dorsal raphe nucleus, higher doses are required to influence dopaminergic and noradrenergic neuronal systems. karger.com
α1-Adrenergic Receptor Antagonist Activity and Neuromodulation
This compound exhibits a complex polypharmacology, interacting with a variety of receptors beyond its primary dopamine and serotonin targets. Research indicates that this compound binds to adrenergic and histamine (B1213489) receptors, in addition to dopamine D1- and D2-like receptors and various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) mims.com. Alpha-1 adrenergic receptors (α1-adrenoceptors) are G-protein-coupled receptors widely distributed throughout the central nervous system (CNS) and the periphery fishersci.pt. These receptors play a crucial role in various physiological processes, including smooth muscle contraction fishersci.pt. While α1-adrenergic receptor antagonists generally inhibit smooth muscle contraction and are utilized in conditions like hypertension and benign prostatic hypertrophy fishersci.ca, the precise neuromodulatory effects directly attributable to this compound's α1-adrenergic antagonist activity require further elucidation within the context of neurobiological research. The interaction of this compound with these receptors suggests a broader influence on neural circuits, though specific neuromodulatory outcomes stemming from its α1-adrenergic antagonism are not extensively detailed in current research.
Neuroprotection and Neurorestoration Research
This compound has emerged as a compound of interest in neuroprotection and neurorestoration research, particularly in the context of neurodegenerative disorders like Parkinson's disease (PD). Studies have investigated its capacity to protect neuronal populations and mitigate various pathological mechanisms associated with neurodegeneration.
Protection of Dopaminergic Neurons in Degenerative Models
Research indicates that this compound, both alone and in combination with other compounds, demonstrates protective effects on dopaminergic neurons in various degenerative models. In rat models of Parkinson's disease induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), co-treatment with this compound and Tiliroside (B191647) significantly improved motor function and protected dopaminergic neurons wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at. Similarly, this compound has been shown to protect neurons against iron-induced cell death in the rat substantia nigra, suggesting a neuroprotective potential in PD guidetopharmacology.org. Furthermore, in primary mouse mesencephalic cultures, this compound enhanced the survival of dopaminergic neurons and offered protection against toxicity induced by L-DOPA or 1-methyl-4-phenylpyridinium ion (MPP+) alfa-chemistry.com. Dopamine agonists, including this compound, have broadly demonstrated neuroprotective effects on dopaminergic neurons in experimental settings wikipedia.org.
Table 1: Protection of Dopaminergic Neurons by this compound in Degenerative Models
| Degenerative Model | Treatment | Observed Effect on Dopaminergic Neurons | Reference |
| MPTP-induced PD (rats) | This compound + Tiliroside | Significant improvement in motor function and protection of dopaminergic neurons | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at |
| Iron-induced lesion (rats) | This compound | Protection against iron-induced cell death | guidetopharmacology.org |
| L-DOPA induced toxicity (primary mouse mesencephalic cultures) | This compound | Enhanced survival and protection against toxicity | alfa-chemistry.com |
| MPP+ induced toxicity (primary mouse mesencephalic cultures) | This compound | Enhanced survival and protection against toxicity | alfa-chemistry.com |
Mitigation of Oxidative Stress Mechanisms
Oxidative stress is a critical factor in the pathophysiology of neurodegenerative diseases fishersci.cathermofisher.com. This compound has been implicated in mitigating oxidative stress mechanisms. In studies involving MPTP-induced PD rats, co-treatment with Tiliroside and this compound led to a significant improvement in antioxidant enzyme levels, including superoxide (B77818) dismutase (SOD), catalase, and reduced glutathione (B108866) (GSH) wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at. This combination also effectively mitigated lipid peroxidation, as evidenced by a reduction in thiobarbituric acid reactive substances (TBARS) levels wikidoc.orgfishersci.at. Additionally, a this compound nanoemulsion formulation administered intranasally in a haloperidol rat model resulted in a greater number of antioxidant enzymes (SOD and GSH) and a decrease in dopamine loss, suggesting its potential in reducing free radical damage wikipedia.org.
Table 2: this compound's Influence on Oxidative Stress Markers
| Marker | Effect of this compound (often in co-treatment) | Model | Reference |
| Superoxide Dismutase (SOD) | Significantly improved levels | MPTP-induced PD (rats); Haloperidol rat model (nanoemulsion) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.atwikipedia.org |
| Catalase | Significantly improved levels | MPTP-induced PD (rats) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at |
| Reduced Glutathione (GSH) | Significantly improved levels | MPTP-induced PD (rats); Haloperidol rat model (nanoemulsion) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.atwikipedia.org |
| Thiobarbituric Acid Reactive Substances (TBARS) | Significant reduction (mitigated lipid peroxidation) | MPTP-induced PD (rats) | wikidoc.orgfishersci.at |
Modulation of Neuroinflammation Pathways
Neuroinflammation is a key contributor to the progression of neurodegenerative diseases, with pro-inflammatory cytokines like tumor necrosis factor alpha (TNF-α) and Interleukin-1 beta (IL-1β) playing a significant role wikidoc.org. Research demonstrates that this compound, particularly when co-administered with Tiliroside, can modulate these neuroinflammatory pathways. In MPTP-induced PD rats, the combined treatment significantly reduced the levels of TNF-α and IL-1β, indicating a reduction in the pro-inflammatory response wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at.
Table 3: this compound's Modulation of Neuroinflammation Markers
| Inflammatory Marker | Effect of this compound (in co-treatment) | Model | Reference |
| Tumor Necrosis Factor Alpha (TNF-α) | Reduced levels | MPTP-induced PD (rats) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at |
| Interleukin-1 beta (IL-1β) | Reduced levels | MPTP-induced PD (rats) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at |
Apoptosis Control Mechanisms (e.g., Bcl-2, Caspase 3 activity)
This compound's neuroprotective effects extend to the modulation of apoptosis, a programmed cell death pathway implicated in neurodegeneration. In studies involving MPTP-induced PD rats, co-treatment with this compound and Tiliroside activated crucial molecular pathways associated with cell survival and apoptosis control, notably indicated by an increased pAkt/Akt ratio wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at. This combined treatment led to an increase in the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and a decrease in the activity of caspase 3, an enzyme central to apoptosis signaling, thereby preventing brain cell decay wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.atwikipedia.org.
Table 4: this compound's Impact on Apoptosis Control Mechanisms
| Apoptosis Marker | Effect of this compound (in co-treatment) | Model | Reference |
| pAkt/Akt ratio | Increased (activated cell survival pathways) | MPTP-induced PD (rats) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at |
| B-cell lymphoma 2 (Bcl-2) | Increased expression | MPTP-induced PD (rats) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at |
| Caspase 3 activity | Decreased activity | MPTP-induced PD (rats) | wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.at |
Influence on Neurotrophic Factor Expression (e.g., BDNF, GDNF)
Neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) are crucial for neuronal growth, survival, and differentiation, playing significant roles in neuroprotection and neuroregeneration in neurodegenerative diseases fishersci.cafishersci.cathegoodscentscompany.comciteab.comfishersci.ca. While this compound demonstrates broad neuroprotective effects, including the protection of dopaminergic neurons and modulation of oxidative stress and neuroinflammation, direct evidence explicitly detailing this compound's influence on the expression levels of BDNF or GDNF is not directly provided in the reviewed research. However, the activation of cell survival pathways, such as the PI3K/Akt pathway, by this compound (often in co-treatment) wikidoc.orgwikipedia.orgnih.govwikipedia.orgfishersci.atwikipedia.org is a mechanism often associated with the beneficial effects of neurotrophic factors citeab.com. Further research may elucidate any direct impact of this compound on the endogenous expression of these critical neurotrophic factors.
Prevention of Learning and Memory Impairment in Ischemia Models
This compound, a synthetic ergoline (B1233604) derivative, has demonstrated significant neuroprotective properties in various experimental models of cerebral ischemia, particularly concerning the prevention of learning and memory impairment. Research indicates that its beneficial effects are mediated through complex interactions with dopaminergic and cholinergic systems, among other mechanisms.
Detailed Research Findings
Studies employing transient global cerebral ischemia models in rats have shown that this compound can effectively prevent deficits in learning and memory. Functional improvement following ischemia has been evaluated using established behavioral tests such as the Morris water maze and the 14-unit T-maze. In these assessments, animals treated with this compound exhibited significantly better recovery in their learning and memorization capacities compared to saline-treated control groups nih.gov. The positive outcomes were particularly pronounced in the 14-unit T-maze nih.gov.
One proposed mechanism underlying this compound's neuroprotective action in ischemia models involves its influence on neurotransmitter dynamics. As a dopamine agonist, this compound has been observed to attenuate the surge in extracellular dopamine levels that typically occurs during ischemic events nih.gov. This reduction in ischemia-induced dopamine elevation is considered to contribute, at least in part, to its neuroprotective efficacy nih.gov. Further research suggests that dopamine D2 receptor agonists, including this compound, can reduce neuronal death, limit brain damage, and improve neurological outcomes in ischemic stroke models consensus.appnih.govfrontiersin.org. Notably, this compound exhibits a higher affinity for dopamine D3 receptors than D2 receptors, and its neuroprotective effects against certain neurotoxic insults, such as 6-hydroxydopamine (6-OHDA) induced toxicity, appear to be mediated by D3 receptors mdpi.comnih.gov.
Beyond its dopaminergic modulation, this compound also impacts the cholinergic system. In gerbil models of ischemia, single administration of this compound hydrogen maleate (B1232345) significantly inhibited the ischemia-induced decrease in acetylcholine (B1216132) levels, particularly within the hippocampus nih.gov. The protective effects on acetylcholine levels were more pronounced with consecutive administration compared to a single dose nih.gov. The hippocampus is a brain region critically involved in learning and memory, and ischemic events are known to cause significant neuronal damage, especially to CA1 hippocampal neurons, leading to impairments in spatial learning and memory nih.govahajournals.org. This compound has been shown to protect these vulnerable hippocampal neurons from ischemia-induced damage nih.gov.
Furthermore, this compound's neuroprotective capabilities extend to enhancing the survival of dopaminergic neurons in primary cultures. It has been demonstrated to protect these neurons against toxicity induced by substances like L-DOPA and 1-methyl-4-4phenylpyridinium ion (MPP+), and to reduce anaerobic metabolism during L-DOPA incubation researchgate.net. The compound has also been observed to promote dendritic spine growth following neuronal insults annualreviews.org.
Data Tables
The following table summarizes key findings regarding this compound's effects on learning and memory impairment in ischemia models.
| Study Model (Species) | Ischemia Type | Behavioral Test(s) Used | Key Finding (this compound vs. Control) | Proposed Mechanism(s) | Citation |
| Rat (4-vessel occlusion) | Transient Global Cerebral Ischemia | Morris Water Maze, 14-unit T-maze | Significantly better recovery in learning and memorization nih.gov | Attenuation of ischemia-induced extracellular dopamine surge nih.gov | nih.gov |
| Gerbil | Global Cerebral Ischemia | Not specified for behavioral, but biochemical | Significant inhibition of ischemia-induced decrease in hippocampal acetylcholine nih.gov | Inhibition of acetylcholine depletion nih.gov | nih.gov |
| Rat (Ischemic Stroke Models) | Ischemic Stroke | Not specified for behavioral, but neuroprotection | Reduced neuronal death, limited brain damage, improved neurological outcomes consensus.appnih.govfrontiersin.org | Dopamine D2/D3 receptor agonism consensus.appnih.govmdpi.comnih.gov | consensus.appnih.govfrontiersin.orgmdpi.comnih.gov |
Endocrinological Research Aspects
Prolactin Secretion Regulation
Lisuride is recognized as a potent agent in the suppression of prolactin (PRL) secretion, a property that has been a significant focus of endocrinological research.
This compound (PubChem CID: 28864) functions as a dopaminergic agonist, directly stimulating postsynaptic dopamine (B1211576) receptors wikipedia.orgmims.comwikidoc.org. This action is critical for its prolactin-lowering effect sigmaaldrich.cnwikipedia.orgmims.comwikipedia.org. Research indicates that dopamine agonists, including this compound, inhibit PRL secretion by binding to dopamine D2 receptors located on both normal pituitary cells and prolactin-secreting adenoma cells canlabintl.comfishersci.pt. This mechanism underscores the predominant role of dopaminergic pathways in the physiological regulation of prolactin secretion sigmaaldrich.cnwikipedia.orgwikipedia.org.
Studies have demonstrated that this compound effectively reduces both basal prolactin levels and hyperprolactinemia induced by thyrotropin-releasing hormone (TRH, PubChem CID: 638678) sigmaaldrich.cnwikipedia.org. For instance, a single oral dose of 100 to 200 µg of this compound suppressed basal prolactin levels, with this effect persisting for up to 6 hours after administration sigmaaldrich.cnwikipedia.org. Further evidence supporting the dopaminergic mechanism comes from experiments where sulpiride (B1682569) (PubChem CID: 5355), a dopamine receptor blocking agent, abolished the prolactin-lowering effect of this compound sigmaaldrich.cnwikipedia.org.
Table 1: Effects of this compound on Prolactin Levels
| Study Aspect | This compound Dose (Oral) | Effect on Basal Prolactin Levels | Effect on TRH-Induced Hyperprolactinemia | Duration of Effect | Reference |
| Healthy Female Volunteers | 100-200 µg | Suppressed | Not applicable | Up to 6 hours | sigmaaldrich.cnwikipedia.org |
| Healthy Female Volunteers | 300 µg | Not reported | Decreased effectively | Not reported | sigmaaldrich.cnwikipedia.org |
| Chronic Renal Failure (Males) | Various | Decreased (P < 0.01) | Modified (hyperprolactinemic patients) | Not reported | wikipedia.orgwikidoc.org |
Beyond its immediate impact on hormone secretion, this compound has been investigated for its antiproliferative effects on pituitary cells, particularly those involved in prolactin secretion. Research has shown that this compound inhibits DNA synthesis in the pituitary gland wikipedia.orgwikipedia.orgfishersci.cawikipedia.org.
In in vivo studies using rats, daily injection of 100 µg of this compound for 7 days significantly reduced the incorporation of 3H-thymidine (Thymidine, PubChem CID: 1134) into pituitary DNA by approximately 35% wikipedia.orgfishersci.cawikipedia.org. It also mitigated the stimulatory effect of estrogens on DNA synthesis wikipedia.orgfishersci.cawikipedia.org. Furthermore, in pituitary glands enlarged due to chronic estrogen administration, this compound treatment led to a significant reduction in gland weight (26%), DNA content (35%), and 3H-thymidine incorporation (40%) wikipedia.orgfishersci.cawikipedia.org. These findings suggest that this compound, similar to bromocriptine (B1667881) (PubChem CID: 31101), exerts its antiproliferative effects on prolactin-secreting adenomas by decreasing their DNA synthesis wikipedia.orgfishersci.cawikipedia.orgwikipedia.org. The ability of this compound to reduce the size of prolactin-secreting adenomas has been observed in clinical cases, further supporting its anti-proliferative potential wikipedia.orgwikipedia.orgnih.gov.
Table 2: Effects of this compound on Pituitary DNA Synthesis and Proliferation (Rat Studies)
| Parameter | Change with this compound Treatment (100 µg daily for 7 days) | P-value | Reference |
| Incorporation of 3H-thymidine into DNA | Decreased by ~35% | < 0.05 | wikipedia.orgfishersci.cawikipedia.org |
| Estrogen-stimulated DNA synthesis | Reduced | Not reported | wikipedia.orgfishersci.cawikipedia.org |
| Pituitary gland weight (estrogen-enlarged) | Reduced by 26% | < 0.05 | wikipedia.orgfishersci.cawikipedia.org |
| Pituitary DNA content (estrogen-enlarged) | Reduced by 35% | < 0.05 | wikipedia.orgfishersci.cawikipedia.org |
| Incorporation of 3H-thymidine (estrogen-enlarged) | Reduced by 40% | < 0.05 | wikipedia.orgfishersci.cawikipedia.org |
Growth Hormone Regulation Research in Acromegaly
This compound has also been investigated for its role in the regulation of growth hormone (GH, PubChem CID: 170907453) secretion, particularly in the context of acromegaly. Studies have explored its effectiveness as a dopamine agonist in managing this condition fishersci.caciteab.comfishersci.cafishersci.ca.
In acromegalic patients, this compound has been shown to reduce plasma GH levels citeab.comfishersci.cafishersci.ca. A single oral dose of 0.3 mg this compound significantly decreased plasma levels of both prolactin and growth hormone fishersci.ca. In a study involving 21 acromegalic patients, this compound therapy (0.4 to 2.4 mg/day) reduced GH levels to below 10 ng/ml in 10 patients, and by at least 50% of pretreatment values in others fishersci.ca. The correlation between acute and chronic this compound administration suggests that acute GH changes can predict treatment outcome fishersci.ca. While this compound can lower GH levels and improve clinical and metabolic parameters in responsive patients, tumor size reduction in macroadenomas occurred in a minority of such cases citeab.comfishersci.ca.
Adrenocorticotropic Hormone (ACTH) Secretion Research in Cushing's Disease
The potential of this compound to modulate adrenocorticotropic hormone (ACTH) secretion has been a subject of research in patients with pituitary-dependent Cushing's syndrome, a condition characterized by excessive ACTH production mims.comuni.luwikipedia.orgwikidata.org.
In a study involving nine patients with pituitary-dependent Cushing's syndrome, this compound (0.4-0.6 mg/day) was administered uni.lu. While acute administration showed some reduction in ACTH levels in only two out of eight cases, chronic treatment in some non-responders resulted in clinical improvement and a decrease in hormonal parameters, including urinary free cortisol uni.lu. In vitro investigations using anterior pituitary cells from rats and human ACTH-secreting tumors indicated that this compound blocked the ACTH response to epinephrine (B1671497) (PubChem CID: 5816) but not to lysine-vasopressin (LVP, PubChem CID: 5772) wikipedia.org. This suggests a possible mechanism involving alpha-1 adrenergic blockade rather than solely dopaminergic inhibition in ACTH regulation by this compound wikipedia.org. Although corticotroph pituitary tumors can express D2-receptors, earlier studies with D2-agonists like bromocriptine were not consistently encouraging for ACTH control in Cushing's disease canlabintl.comwikidata.org.
Gonadal Hormone Axis Modulation Studies
This compound's influence on the gonadal hormone axis is often observed indirectly through its primary action of suppressing prolactin, as hyperprolactinemia is known to inhibit the hypothalamic-pituitary-gonadal (HPG) axis fishersci.pt.
Research has explored this compound's impact on testosterone (B1683101), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels. In male patients with chronic renal failure, this compound administration led to an increase in plasma testosterone levels, particularly pronounced in hyperprolactinemic individuals (86% increase) compared to normoprolactinemic patients (15% increase) wikipedia.orgwikidoc.org. This increase in testosterone was associated with an improvement in sexual behaviors wikipedia.orgwikidoc.org.
Regarding gonadotropins, this compound induced an increase in the basal value of LH (P < 0.01) in hyperprolactinemic male patients with chronic renal failure wikipedia.orgwikidoc.org. However, the response of LH and FSH to luteinizing hormone-releasing hormone (LH-RH) administration was not significantly altered wikipedia.orgwikidoc.org. In contrast, studies in normally menstruating volunteers indicated that this compound treatment did not lead to significant changes in basal gonadotropin (LH and FSH) or sex steroid secretion ebi.ac.uk. In cases of hyperprolactinemic menstrual disorders, this compound therapy normalized PRL secretion, which, in turn, resulted in an increase in luteal progesterone (B1679170) output in patients with corpus luteum insufficiency and restored normal cyclical feedback mechanisms in anovulation, leading to earlier ovulation ebi.ac.uk. Some studies have reported no significant effects of this compound on serum LH, FSH, and TSH levels in hyperprolactinemic infertile patients wikipedia.orgfishersci.se.
Table 3: Effects of this compound on Gonadal Hormones in Male Patients with Chronic Renal Failure
| Hormone | Patient Group | Change with this compound Administration | P-value | Reference |
| Testosterone | Normoprolactinemic | Increased by 15% | < 0.05 | wikipedia.orgwikidoc.org |
| Testosterone | Hyperprolactinemic | Increased by 86% | < 0.01 | wikipedia.orgwikidoc.org |
| Prolactin | Both groups | Decreased | < 0.01 | wikipedia.orgwikidoc.org |
| LH (basal) | Hyperprolactinemic | Increased | < 0.01 | wikipedia.orgwikidoc.org |
| LH/FSH response to LH-RH | Both groups | Not modified | Not reported | wikipedia.orgwikidoc.org |
Impact on Sexual Function in Specific Patient Populations
This compound, a dopaminergic agonist, has been investigated for its effects on sexual function, particularly in patient populations where endocrinological imbalances contribute to sexual dysfunction. Research has primarily focused on its role in addressing issues related to hyperprolactinemia and its secondary effects on gonadal hormones and sexual behavior.
One notable study explored the influence of this compound on the sexual function of male patients suffering from chronic renal failure (CRF). This investigation included 20 male patients, equally divided into normoprolactinemic and hyperprolactinemic groups, some undergoing hemodialysis and others receiving conservative therapy. The study assessed plasma levels of prolactin (PRL), testosterone, luteinizing hormone (LH), follicle-stimulating hormone (FSH), as well as variations in libido and coital frequency. capes.gov.brnih.gov
Key findings from this research indicated that this compound administration led to a significant decrease in plasma PRL levels in both normoprolactinemic and hyperprolactinemic groups (P less than 0.01). Concurrently, low initial levels of plasma testosterone observed in all patients showed an increase during this compound therapy. The increase in testosterone was statistically significant in both normoprolactinemic (P less than 0.05) and hyperprolactinemic patients (P less than 0.01). Notably, hyperprolactinemic patients experienced a more substantial increase in plasma testosterone, demonstrating an 86% rise compared to a 15% increase in normoprolactinemic patients. This hormonal improvement was associated with a clear enhancement in the studied parameters of sexual behaviors, including libido and coital frequency. capes.gov.brnih.gov
The response of PRL to thyrotropin-releasing hormone (TRH) administration was modified in hyperprolactinemic patients, while the response of LH and FSH to LH-releasing hormone (LH-RH) remained unchanged. However, this compound did induce an increase in the basal value of LH in the hyperprolactinemic group (P less than 0.01). capes.gov.brnih.gov
The detailed findings regarding hormonal changes and improvements in sexual parameters are summarized in the table below:
| Parameter | Patient Group | Initial State | Change with this compound Administration | Statistical Significance |
| Plasma Prolactin (PRL) | Normoprolactinemic | Elevated/Normal | Decreased | P < 0.01 |
| Hyperprolactinemic | Elevated | Decreased | P < 0.01 | |
| Plasma Testosterone | Normoprolactinemic | Low | Increased by 15% | P < 0.05 |
| Hyperprolactinemic | Low | Increased by 86% | P < 0.01 | |
| Libido | All Male CRF Patients | Impaired | Improved | Clear improvement |
| Coital Frequency | All Male CRF Patients | Reduced | Improved | Clear improvement |
| Basal Luteinizing Hormone (LH) | Hyperprolactinemic | Variable | Increased | P < 0.01 |
| LH/FSH Response to LH-RH | All Male CRF Patients | Not specified | Not modified | N/A |
| PRL Response to TRH | Hyperprolactinemic | Not specified | Modified | N/A capes.gov.brnih.gov |
Beyond chronic renal failure, this compound has also demonstrated effectiveness in the treatment of pathological hyperprolactinemic states and acromegaly. In studies involving patients with these conditions, males reported an improvement in sexual performance following this compound administration. nih.gov It is noteworthy that, unlike some other dopamine agonists, reports of increased libido or hypersexuality have not been associated with this compound in pharmacovigilance data. service.gov.uk
Preclinical Research in Disease Models
Parkinson's Disease Models
Lisuride, a dopamine (B1211576) agonist, has been the subject of numerous preclinical studies to evaluate its potential efficacy in treating Parkinson's disease. These investigations have primarily utilized neurotoxin-induced animal models that replicate the characteristic dopaminergic neurodegeneration of the disease.
The most common neurotoxin-based models used to study Parkinson's disease and evaluate the effects of this compound are the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and the 6-OHDA (6-hydroxydopamine) models. MPTP is a proneurotoxin that, when administered to animals, leads to the selective destruction of dopaminergic neurons in the substantia nigra, closely mimicking the pathology of Parkinson's disease in humans. Similarly, the neurotoxin 6-OHDA is directly injected into the substantia nigra or the medial forebrain bundle of rodents, causing a rapid and significant loss of dopaminergic neurons. These models are instrumental in assessing the ability of therapeutic agents to either alleviate motor symptoms or protect neurons from degeneration.
In a study involving common marmosets treated with MPTP to induce parkinsonism, the dermal application of this compound demonstrated a significant improvement in motor function. The administration of this compound resulted in the reversal of akinesia, a state of motor inhibition, within 30 minutes of application. nih.gov This effect was sustained, with the animals showing relief from parkinsonian symptoms for up to five days. nih.gov
Further research in a rat model of Parkinson's disease induced by MPTP investigated the effects of a combination therapy involving this compound and tiliroside (B191647). This co-treatment led to significant improvements in motor function as assessed by various behavioral tests, including the pole climbing, holding, and latent time tests, as well as performance in the open-field test. nih.gov
| Animal Model | Intervention | Key Motor Function Finding | Reference |
| MPTP-treated common marmoset | Dermal this compound | Reversal of akinesia within 30 minutes | nih.gov |
| MPTP-treated rat | This compound and Tiliroside | Significant improvement in pole climbing, holding time, and locomotor activity | nih.gov |
This compound has shown neuroprotective properties in several preclinical models. In a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, treatment with this compound mitigated the loss of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, indicating a protective effect on dopaminergic neurons. This neuroprotective action was found to be mediated through the dopamine D3 receptor and involved the prevention of mitochondrial damage. This compound treatment counteracted the 6-OHDA-induced reduction in the mitochondrial regulatory protein paraplegin and preserved mitochondrial morphology.
In primary mouse mesencephalic cultures, this compound demonstrated a protective effect against the toxicity induced by L-DOPA and the MPP+ ion (the active metabolite of MPTP). It enhanced the survival of dopaminergic neurons and stimulated dopamine uptake. Furthermore, this compound was found to reduce anaerobic metabolism during exposure to L-DOPA, suggesting a potential to mitigate oxidative stress.
Another study utilizing an iron-induced model of dopaminergic neurodegeneration in rats found that this compound could protect neurons against iron-induced cell death. In both neuroprotective (treatment before and after the lesion) and neurorescue (treatment after the lesion) protocols, this compound treatment prevented the reduction in the number of tyrosine hydroxylase-positive neurons.
| Model System | Neurotoxic Insult | Key Neuroprotective Finding |
| 6-OHDA mouse model | 6-hydroxydopamine | Alleviated loss of tyrosine hydroxylase via D3 receptor and mitochondrial protection |
| Primary mouse mesencephalic cultures | L-DOPA, MPP+ | Enhanced survival of dopaminergic neurons and protected against toxicity |
| Iron-injected rat substantia nigra | Iron-laden neuromelanin | Protected dopaminergic neurons from iron-induced cell death |
A recent study explored the potential synergistic effects of combining this compound with the dietary flavonoid tiliroside in an MPTP-induced rat model of Parkinson's disease. The co-administration of this compound and tiliroside resulted in significant improvements in motor function. nih.gov Beyond the behavioral benefits, this combination therapy demonstrated neuroprotective effects by protecting dopaminergic neurons. nih.gov Mechanistically, the treatment activated the PI3K/Akt signaling pathway, which is crucial for cell survival, and modulated markers of apoptosis by increasing the anti-apoptotic protein Bcl-2 and decreasing the activity of the pro-apoptotic enzyme caspase 3. nih.gov Furthermore, the combination therapy reduced neuroinflammation by lowering the levels of tumor necrosis factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and improved antioxidant status by increasing the levels of superoxide (B77818) dismutase (SOD), catalase, and reduced glutathione (B108866). nih.gov
Migraine Pathophysiology Models
Preclinical research into the role of this compound in migraine has focused on its interactions with serotonin (B10506) receptors, a key area of interest in migraine pathophysiology.
This compound is known to act as a partial agonist at serotonin 5-HT2A receptors. While the direct investigation of this compound in specific animal models of migraine prophylaxis is not extensively detailed in the available preclinical literature, its known pharmacological action at serotonin receptors provides a basis for its potential mechanism in migraine prevention. The prevailing theories of migraine pathophysiology often involve dysregulation of the serotonergic system. By acting as a partial agonist, this compound may help to stabilize serotonergic neurotransmission, thereby preventing the cascade of events that lead to a migraine attack. It is hypothesized that its interaction with 5-HT2A receptors could modulate neuronal excitability and vascular tone, both of which are implicated in migraine. Further preclinical studies utilizing established migraine models, such as those involving the administration of nitroglycerin or inflammatory mediators to induce migraine-like symptoms in animals, would be necessary to fully elucidate the specific mechanisms through which this compound may exert its prophylactic effects. atuka.commdpi.com
Modulation of Serotonergic and Vascular Factors in Headache Models
Preclinical data specifically investigating the effects of this compound on serotonergic and vascular factors within established animal headache models, such as cortical spreading depression or trigeminal nerve stimulation-induced dural plasma extravasation, are not detailed in the available research. This compound's mechanism of action involves interaction with serotonin and dopamine receptors, which are implicated in migraine pathophysiology, but direct experimental evidence from these specific preclinical models is not presently available.
Hyperprolactinemia Models
This compound has been evaluated in preclinical models of hyperprolactinemia, particularly in rats where the condition is induced by chronic administration of estrogens. These models simulate the excessive prolactin secretion and resulting pituitary gland enlargement seen in clinical hyperprolactinemia.
In these rat models, this compound demonstrates a potent inhibitory effect on both the synthesis and release of prolactin. Research shows that in vivo administration of this compound significantly counteracts the effects of estrogen. In pituitary glands enlarged by estrogen treatment, this compound administration led to a marked reduction in gland weight, DNA content, and the incorporation of ³H-thymidine, indicating an antiproliferative effect. The incorporation of ³H-leucine into prolactin was also markedly inhibited. These findings suggest that this compound's therapeutic effect in hyperprolactinemia is related to its ability to suppress DNA synthesis in pituitary lactotrophs, thereby controlling their proliferation and hormone secretion.
| Parameter | Observed Effect | Percentage Reduction (%) |
|---|---|---|
| Pituitary Gland Weight | Significant Reduction | 26% |
| DNA Content | Significant Reduction | 35% |
| ³H-thymidine Incorporation (DNA Synthesis) | Significant Reduction | 40% |
Cerebral Ischemia Models (e.g., 4-vessel occlusion rat model)
The neuroprotective potential of this compound has been investigated in the 4-vessel occlusion (4-VO) rat model of global cerebral ischemia. This model simulates the effects of transiently blocked blood flow to the forebrain, leading to consistent and selective neuronal damage, particularly in vulnerable areas of the hippocampus.
In studies utilizing this model, pretreatment with this compound provided significant protection against ischemia-induced neurodegeneration. Following a 20-minute ischemic insult, untreated animals exhibited extensive neuronal death in the CA1, CA3, and CA4 regions of the hippocampus. In contrast, animals pretreated with this compound showed marked attenuation of this cell death. Furthermore, this compound administration mitigated the behavioral and neurological deficits that typically follow such an ischemic event, as assessed by performance in the Morris water maze and a 14-unit T-maze. These findings indicate that this compound has a robust neuroprotective effect against ischemia-induced neuronal damage and the associated functional impairments in this preclinical model.
| Assessment Area | Outcome in this compound-Treated Group |
|---|---|
| Hippocampal Region CA1 | Protection against cell death |
| Hippocampal Region CA3 | Protection against cell death |
| Hippocampal Region CA4 | Protection against cell death |
| Neurological Testing | Attenuation of deficits |
| Morris Water Maze Performance | Attenuation of deficits |
| 14-unit T-maze Performance | Attenuation of deficits |
Clinical Research and Therapeutic Efficacy
Parkinson's Disease Clinical Studies
Efficacy in Early-Stage ParkinsonismClinical investigations have explored the role of lisuride in the management of early-stage Parkinson's disease (PD). A 10-year randomized, prospective study involving 90 patients with early PD examined the efficacy of this compound, either as monotherapy or in combination with levodopa (B1675098), in mitigating or delaying the onset of motor fluctuations compared to levodopa monotherapy.nih.govWhile this compound alone provided therapeutic benefits to a diminishing number of patients over the long term, necessitating the eventual addition of levodopa, the combined treatment demonstrated significant advantages.nih.gov
When this compound was used in combination with levodopa, the required daily dose of levodopa for optimal therapeutic response was significantly lower than with levodopa alone. nih.gov This combination therapy achieved a level of therapeutic response in parkinsonian disability comparable to that of high-dose levodopa monotherapy, but crucially, it significantly reduced and postponed the development of motor fluctuations, end-of-dose failures, and dyskinesias. nih.govnih.govneurology.org These findings suggest that a treatment strategy initiating with a dopamine (B1211576) agonist like this compound, combined with a low dose of levodopa, may be beneficial in the early phases of PD. nih.govnih.gov
Management of Motor Fluctuations and Dyskinesiasthis compound has been extensively studied for its efficacy in managing complex motor fluctuations and dyskinesias, which are common complications in advanced Parkinson's disease. Continuous infusions of this compound have consistently demonstrated the ability to reduce "OFF" time and decrease the severity of motor fluctuations in patients experiencing these complications.oup.comcambridge.orgnih.gov
A prospective, long-term (4-year) trial randomized patients to receive either subcutaneous infusion of this compound or conventional oral levodopa therapy. Patients treated with this compound infusions experienced a significant reduction in both motor fluctuations and dyskinesia compared to those on standard dopaminergic therapies. oup.comnih.gov The therapeutic benefits observed in the this compound group were sustained throughout the 4-year study period. Mean Unified Parkinson's Disease Rating Scale (UPDRS) scores in both "ON" and "OFF" states remained stable in the this compound group, whereas they showed deterioration in the levodopa group. oup.comnih.gov
Quantitative data from this study highlighted the substantial impact of this compound infusion: after 4 years of treatment, 12 out of 18 patients in the this compound group experienced ≤1 hour of "OFF" time per day, with three patients reporting no "OFF" time at all. In contrast, all patients in the levodopa group had >4 hours of "OFF" time per day. oup.com Furthermore, dyskinesia scores in the this compound group improved by 49% over the 4-year period, while they worsened by 59% in the levodopa group (P < 0.0001). oup.com No patient receiving this compound had a dyskinesia score exceeding 2, while all patients in the levodopa group scored 3 or 4. oup.com Beyond these primary measures, this compound infusion also contributed to improvements in night and early morning mobility, and the abolition or significant reduction of diphasic dyskinesia and "off" period dystonia. cambridge.org
Table 1: Efficacy of this compound Infusion vs. Levodopa in Advanced PD (4-Year Study)
| Outcome Measure | This compound Group (Change over 4 years) | Levodopa Group (Change over 4 years) | P-value |
| % Change in Dyskinesia Scores | Improved by 49% | Worsened by 59% | < 0.0001 oup.com |
| Patients with ≤1 hr "OFF" time/day | 12/18 (67%) | 0/All (0%) | N/A |
| Patients with >4 hrs "OFF" time/day | 0/18 (0%) | All (100%) | N/A |
Concepts of Continuous Dopaminergic StimulationThe concept of continuous dopaminergic stimulation (CDS) is central to understanding this compound's therapeutic approach in Parkinson's disease. Research indicates that the development of motor complications, particularly those associated with levodopa, is linked to abnormal, intermittent, or pulsatile stimulation of denervated dopamine receptors.oup.comnih.govConversely, studies suggest that therapies providing a more continuous and stable dopaminergic stimulation can effectively improve both motor fluctuations and dyskinesia.oup.comnih.gov
Continuous infusions of soluble, short-acting dopamine agonists such as this compound and apomorphine (B128758) are recognized for their ability to provide CDS and reduce motor complications in patients with advanced PD. neurology.org Preclinical and clinical evidence supports the hypothesis that pulsatile stimulation of striatal dopamine receptors is a significant factor in the emergence of levodopa-induced motor complications. neurology.org Therefore, initiating treatment in de novo PD patients with a strategy that offers more continuous dopaminergic stimulation may help protect against postsynaptic neuronal changes in the striatum, thereby potentially preventing the "priming" that leads to motor fluctuations and dyskinesia. neurology.org this compound stands out as the only dopamine agonist that has been used for chronic treatment via continuous infusion to achieve this desired CDS. cambridge.orgnih.govresearchgate.net
Research on Advanced Delivery Systems (e.g., Transdermal, Subcutaneous Implants)Given this compound's limited oral bioavailability and short half-life, research has explored advanced delivery systems to provide more consistent therapeutic effects.wikipedia.orgTransdermal administration of this compound has been investigated as a promising modality for managing Parkinson's disease.wikipedia.orgresearchgate.netnih.govAlthough development for a transdermal patch and subcutaneous implant for PD was discontinued (B1498344) in the 2000s and 2010s, preliminary clinical research supported its potential utility.wikipedia.org
Transdermal delivery of dopamine agonists is considered a beneficial concept for ameliorating the frequency and intensity of motor fluctuations in PD patients. researchgate.netnih.gov An observational study involving eight PD patients with unpredictable "on-off" phenomena demonstrated the efficacy of this compound patches (releasing 2-5 µg this compound base/cm²/hour) when added to their existing antiparkinsonian drug regimens. researchgate.netnih.gov This study found a significant improvement in the motor changing rate (MCR) (p = 0.023) with the application of this compound patches compared to baseline. researchgate.netnih.gov Furthermore, subcutaneous this compound infusion, utilizing portable programmable pumps, has been employed for long-term treatment, leading to substantial improvements in motor fluctuations and better control of dyskinesias. neurology.org Research also focused on developing laminated composites for transdermal this compound delivery to achieve constant plasma levels and reduce "on-off" motor response fluctuations. google.com
Migraine Prophylaxis Clinical Trials
Efficacy in Adult and Pediatric Migraine Prophylaxisthis compound, an ergot derivative, interacts with both serotonin (B10506) and dopamine receptors, and based on the central theory of headache, it is considered an active prophylactic agent for migraine in adults.wikipedia.orgnih.gov
In the pediatric population, an open clinical trial was conducted to compare this compound with pizotifen (B1678498) for migraine prophylaxis in 45 children with migraine. nih.gov Twenty-three children received this compound, and 22 received pizotifen for a duration of 42 days. nih.gov The study found no statistically significant difference in therapeutic outcomes between the two treatment groups. nih.gov This trial concluded that this compound is an effective prophylactic drug for migraine in children. nih.gov this compound is generally used in low doses for the prevention of migraine attacks. wikipedia.org
Comparative Studies with Other Migraine Prophylactics
Clinical trials have evaluated this compound's effectiveness in migraine prophylaxis, often comparing it to placebo or other established antimigraine agents. This compound has demonstrated superiority over placebo in reducing the frequency of migraine attacks in double-blind, placebo-controlled trials ihs-headache.orgsemanticscholar.orgnih.gov.
Comparative studies have also assessed this compound against other prophylactic treatments. In a double-blind trial involving 253 patients, this compound was found to be comparable to methysergide (B1194908) in migraine prophylaxis ihs-headache.org. Furthermore, this compound has shown no significant differences in efficacy when compared directly with pizotifen researchgate.net. Notably, this compound was associated with a lower incidence of adverse events compared to pizotifen researchgate.net.
Table 1: Comparative Efficacy of this compound in Migraine Prophylaxis
| Comparator Drug | Study Type | Outcome (this compound vs. Comparator) | Reference |
| Placebo | Double-blind, controlled | Superior to placebo in reducing migraine attack frequency | ihs-headache.orgsemanticscholar.orgnih.gov |
| Methysergide | Double-blind, comparative | Comparable efficacy | ihs-headache.org |
| Pizotifen | Comparative | Comparable efficacy, fewer adverse events with this compound | researchgate.net |
Hyperprolactinemia Clinical Applications
This compound's role as a dopamine D2 receptor agonist is central to its application in hyperprolactinemic states wikipedia.org. Dopamine agonists are considered a primary treatment for conditions involving elevated prolactin levels droracle.ai.
This compound effectively suppresses prolactin levels in a dose-dependent manner wikipedia.org. Studies have shown that this compound can significantly reduce elevated serum prolactin concentrations, often achieving normoprolactinemia academia-arabia.comrdd.edu.iq. For instance, in a study of hyperprolactinemic infertile women, serum prolactin levels were significantly reduced from an initial mean of 52.42 ± 2.56 ng/ml to 17.05 ± 1.79 ng/ml after two weeks of this compound administration, further decreasing to 8.93 ± 1.12 ng/ml after four months academia-arabia.com.
Beyond hormonal normalization, this compound has demonstrated the ability to restore ovarian function, induce ovulation, and regulate menstrual cycle abnormalities associated with hyperprolactinemia academia-arabia.com. Galactorrhea, another common symptom of hyperprolactinemia, has also been observed to disappear in a high percentage of patients treated with this compound academia-arabia.comcontemporaryobgyn.net.
Table 2: Prolactin-Lowering Effects and Clinical Outcomes of this compound in Hyperprolactinemia
| Outcome Measure | Baseline (Mean ± SD) | Post-treatment (Mean ± SD or Percentage) | Duration | Reference |
| Serum Prolactin (ng/ml) | 52.42 ± 2.56 | 17.05 ± 1.79 | 2 weeks | academia-arabia.com |
| Serum Prolactin (ng/ml) | 52.42 ± 2.56 | 8.93 ± 1.12 | 4 months | academia-arabia.com |
| Normoprolactinemia | N/A | 98% achieved | N/A | academia-arabia.com |
| Pregnancy Rate | N/A | 44% | 4 months | academia-arabia.com |
| Regular Menstrual Cycle | N/A | 86% achieved | 12 weeks | rdd.edu.iq |
| Galactorrhea Disappearance | N/A | 93.71% | N/A | academia-arabia.com |
As a dopamine agonist, this compound is a recognized treatment option for prolactin-secreting pituitary adenomas, known as prolactinomas droracle.ai. It has been shown to reduce the size of macroprolactinomas, which are larger pituitary tumors nih.govoup.com. In a study involving 29 patients with macroprolactinoma treated with dopamine agonists, including this compound, tumor shrinkage was observed in 62% of patients nih.gov. While complete tumor disappearance was not noted, significant reduction in size was achieved nih.gov.
For patients with visual defects due to tumor compression, this compound treatment has led to improvements or normalization of visual fields and acuity. In some instances, visual improvement was reported as early as two days after treatment initiation nih.govoup.com. The reduction in tumor size was consistently accompanied by a decrease in plasma prolactin levels nih.gov.
Restless Legs Syndrome Research
This compound has been investigated as a potential treatment for Restless Legs Syndrome (RLS) wikipedia.orgmovementdisorders.orgdrugbank.com. Transdermal formulations of this compound have been explored for this indication movementdisorders.orgscielo.br. A randomized study involving 153 patients with severe RLS demonstrated significant improvement in the Periodic Limb Movement Index (PLM index), Clinical Global Impression-Improvement (CGI-I), and International RLS Severity Rating Scale (IRLS) with transdermal this compound scielo.br.
Table 3: Efficacy of Dopamine Agonists (including this compound) in Restless Legs Syndrome
| Outcome Measure | Mean Difference (Dopamine Agonist vs. Placebo) | 95% Confidence Interval | Reference |
| IRLS Score Reduction | -5.7 points | -6.7 to -4.7 | cochrane.orgresearchgate.net |
| Periodic Limb Movements in Sleep (PLMS-Index) | -22.4/h | -27.8 to -16.9 | cochrane.orgresearchgate.net |
| Clinical Global Impression-Improvement (Risk Ratio) | 1.44 | 1.34-1.54 | researchgate.net |
Cushing's Disease Clinical Investigations
While dopamine agonists generally have applications in the therapeutic algorithm for certain pituitary tumors, including an off-label use in Cushing's Disease, specific detailed clinical investigations focusing solely on this compound for Cushing's Disease were not identified in the provided search results frontiersin.org. Research in this area typically discusses dopamine agonists as a class rather than providing specific data for this compound's efficacy in Cushing's Disease.
Safety Pharmacology and Adverse Event Mechanisms Research
Fibrotic Reaction Investigations
Research into the fibrotic potential of lisuride has distinguished it from other ergoline (B1233604) derivatives, which have been associated with significant fibrotic reactions.
A significant body of research indicates that drug-induced cardiac valvulopathy is strongly linked to agonistic activity at the serotonin (B10506) 5-HT2B receptor. nih.govnih.gov This receptor is involved in mitogenic signaling pathways that can lead to the proliferation of cardiac valve fibroblasts, resulting in fibrotic changes and valvular heart disease. nih.gov
Unlike several other ergoline-derived dopamine (B1211576) agonists, such as pergolide (B1684310) and cabergoline (B1668192), this compound does not act as an agonist at the 5-HT2B receptor. fu-berlin.de Instead, it functions as a potent 5-HT2B receptor antagonist. nih.govresearchgate.net This antagonistic action prevents the stimulation of the trophic 5-HT2B receptors, thereby negating the primary mechanism believed to be responsible for cardiac valvular fibrosis. nih.gov Consequently, a review of pharmacological data and adverse event databases has found no evidence of a link between this compound therapy and fibrotic cardiac valvulopathy. nih.govresearchgate.net
While this compound is not associated with cardiac valvulopathy, investigations have been conducted into rare instances of other types of fibrosis. A review of the World Health Organization (WHO) adverse drug reaction database identified four reports of fibrosis potentially linked to this compound: one case of retroperitoneal fibrosis and three cases of pleural fibrosis. nih.govresearchgate.net An internal database from the manufacturer, Schering, contained reports of five possibly related conditions: three instances of pleural effusion, one of pleuritis, and one of pericarditis. nih.govresearchgate.net
Given the extensive period over which this compound has been used, the incidence of these non-cardiac fibrotic events is exceptionally low. nih.gov Researchers have concluded that this low frequency of spontaneous reports could be consistent with a coincidental association in the population exposed to the compound, rather than a causal relationship. nih.govresearchgate.net
The key mechanistic difference between this compound and other ergoline derivatives like pergolide and cabergoline lies in their interaction with the 5-HT2B receptor. fu-berlin.de Pergolide and cabergoline are known agonists at this receptor, which explains their association with an increased risk of cardiac valvulopathy and other fibrotic conditions. fu-berlin.denih.gov this compound's antagonist profile at the same receptor provides a clear pharmacological basis for its distinct safety profile concerning fibrotic reactions. nih.govresearchgate.net
| Compound | Interaction with 5-HT2B Receptor | Associated Risk of Cardiac Valvulopathy |
|---|---|---|
| This compound | Potent Antagonist | No established link nih.govresearchgate.net |
| Pergolide | Agonist | Associated with increased risk nih.govfu-berlin.de |
| Cabergoline | Agonist | Associated with increased risk nih.govfu-berlin.denih.gov |
Neurological Adverse Event Mechanisms
The neurological effects of this compound have been a subject of research, particularly concerning its potential for psychiatric symptoms at higher doses, which is linked to its complex receptor pharmacology.
This compound is a structural analog of the classic hallucinogen lysergic acid diethylamide (LSD) and acts as an agonist at the serotonin 5-HT2A receptor, a key target for psychedelic effects. nih.govfrontiersin.org Despite these similarities, this compound is generally considered non-hallucinogenic at typical therapeutic doses. nih.govresearchgate.net Several mechanisms have been proposed to explain this distinction:
Partial Agonism at 5-HT2A Receptors: In vitro studies have shown that this compound is a partial agonist at the 5-HT2A receptor, exhibiting lower efficacy for recruiting signaling pathways compared to full agonists like LSD. acs.org It can even act as an antagonist to the effects of LSD. acs.org
Potent 5-HT1A Receptor Agonism: this compound is a very potent agonist at the serotonin 5-HT1A receptor. nih.govacs.org Activation of this receptor is known to counteract the psychedelic-like effects mediated by the 5-HT2A receptor. nih.govresearchgate.net
Biased Agonism: Research suggests that this compound may be a G protein biased agonist at the 5-HT2A receptor, meaning it preferentially activates certain intracellular signaling pathways (G protein) over others (β-arrestin) that may be more critical for hallucinogenic activity. frontiersin.org
Although widely considered non-hallucinogenic, some reports indicate that visual and auditory hallucinations, sensory disturbances, and delusions can occur at high doses. wikipedia.org This suggests that at sufficiently high receptor occupancy, this compound's 5-HT2A agonism may overcome its inhibitory mechanisms. wikipedia.org
| Pharmacological Property | This compound | LSD (d-lysergic acid diethylamide) |
|---|---|---|
| 5-HT2A Receptor Activity | Partial Agonist / Antagonist acs.org | Full Agonist acs.org |
| 5-HT1A Receptor Activity | Potent Agonist nih.govacs.org | Agonist nih.gov |
| Typical Hallucinogenic Effect | No (at therapeutic doses) nih.gov | Yes nih.gov |
The occurrence of sensory disturbances and delusions with this compound, particularly at higher doses, is thought to stem from its complex interplay with multiple neurotransmitter systems. The primary mechanisms implicated are:
Dopamine D2 Receptor Agonism: As a dopamine agonist, this compound's primary therapeutic actions are mediated through the D2 receptor. drugbank.com Hyperactivity in the mesolimbic dopamine pathway, involving D2 receptors, is a well-established mechanism underlying psychotic symptoms such as delusions and hallucinations. patsnap.comnih.gov
Serotonin 5-HT2A Receptor Agonism: As discussed, activation of 5-HT2A receptors is the principal mechanism for classic hallucinogens. nih.gov It is plausible that at high concentrations, this compound's agonism at this receptor contributes to sensory disturbances and perceptual alterations. wikipedia.org
The combination of potent dopamine D2 and serotonin 5-HT2A receptor activation at high doses likely disrupts the normal filtering of sensory and cognitive information in the brain, leading to the emergence of these adverse neurological events. nih.gov
Gastrointestinal and Systemic Tolerability Profiles
The tolerability of this compound is characterized by a range of effects, primarily linked to its dopaminergic and serotonergic activity. The most frequently reported adverse events are gastrointestinal and neurological in nature.
Gastrointestinal disturbances are common, particularly at the beginning of treatment. These effects are typical for dopamine agonists and include nausea, vomiting, dry mouth, and constipation (obstipation). mims.commims.com Abdominal pain and diarrhea have also been noted as part of its gastrointestinal side effect profile. wikipedia.org To mitigate some of these effects, it is often recommended that this compound be taken with food. mims.com
Systemically, the tolerability profile includes a variety of effects. Neurological and psychiatric events such as dizziness, headache, somnolence (drowsiness), and fatigue are common. wikipedia.org Other reported effects include insomnia, anxiety, confusion, and nightmares. mims.commims.com A significant systemic effect is orthostatic hypotension, a drop in blood pressure upon standing, which can lead to dizziness. mims.commims.com Other cardiovascular effects noted include cold extremities and palpitations. mims.commims.com
A notable aspect of this compound's systemic tolerability, especially in comparison to other ergoline derivatives like pergolide and cabergoline, is its favorable cardiac valvulopathy profile. wikipedia.orgresearchgate.net Research strongly suggests that drug-induced cardiac valvular fibrosis is associated with agonism at the serotonin 5-HT(2B) receptor. researchgate.net this compound acts as a potent antagonist at this receptor, which is believed to be the reason for the absence of reported cases of cardiac valvulopathy linked to its use. wikipedia.orgresearchgate.net
The table below summarizes the common adverse events associated with this compound, categorized by system organ class.
| System Organ Class | Adverse Events |
|---|---|
| Gastrointestinal | Nausea, Vomiting, Dry Mouth, Constipation (Obstipation), Abdominal Pain, Diarrhea |
| Neurological/Psychiatric | Dizziness, Headache, Somnolence, Fatigue, Insomnia, Anxiety, Confusion, Nightmares, Hallucinations |
| Cardiovascular | Orthostatic Hypotension, Cold Extremities, Palpitations |
| General | Decreased Appetite, Sweating, Peripheral Edema |
Pharmacokinetic and Pharmacodynamic Drug Interaction Mechanisms
The interaction profile of this compound is complex, involving both pharmacokinetic and pharmacodynamic mechanisms stemming from its metabolism and its activity at multiple receptor sites.
Pharmacokinetic Interactions
This compound undergoes extensive first-pass metabolism in the liver, with its bioavailability reported to be between 10% and 20%. wikipedia.org It is metabolized primarily through oxidation pathways. mims.com This makes it susceptible to interactions with drugs that inhibit or induce hepatic metabolic enzymes.
Enzyme Inhibitors : Co-administration with substances that inhibit the enzymes responsible for this compound's metabolism can lead to increased plasma concentrations of this compound, potentially enhancing its effects and the risk of adverse events. Examples of compounds that can decrease the metabolism of this compound include cimetidine, ciprofloxacin, and celecoxib. drugbank.com
Enzyme Inducers : Conversely, drugs that induce these hepatic enzymes can increase the metabolism of this compound, leading to lower plasma concentrations and potentially reducing its therapeutic efficacy. Carbamazepine is an example of a substance that can increase the metabolism of this compound. drugbank.com
The table below provides examples of pharmacokinetic drug interactions with this compound.
| Interacting Drug/Class | Potential Mechanism | Outcome |
|---|---|---|
| Carbamazepine | Induction of hepatic metabolism | Increased metabolism and potential decrease in efficacy of this compound. drugbank.com |
| Cimetidine | Inhibition of hepatic metabolism | Decreased metabolism and potential increase in plasma concentration of this compound. drugbank.com |
| Ciprofloxacin | Inhibition of hepatic metabolism | Decreased metabolism and potential increase in plasma concentration of this compound. drugbank.com |
| Celecoxib | Inhibition of hepatic metabolism | Decreased metabolism and potential increase in plasma concentration of this compound. drugbank.com |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when other drugs interfere with the mechanism of action of this compound. As a dopamine D2 receptor agonist and an agonist/antagonist at various serotonin receptors, this compound has a high potential for such interactions. drugbank.comdruginfosys.com
Dopamine Antagonists : A primary mechanism of interaction involves drugs that block dopamine receptors, such as antipsychotics (e.g., amisulpride, carphenazine). These agents can have a mutually antagonistic effect, leading to a decrease in the therapeutic efficacy of this compound. mims.comdrugbank.com
CNS Depressants : When combined with other central nervous system (CNS) depressants, such as benzodiazepines, antipsychotics, or alcohol, this compound can produce an enhanced sedative effect. mims.comdrugbank.com
Serotonergic Agents : Given this compound's activity at serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C), there is a potential for interaction with other serotonergic drugs. drugbank.comnih.gov For instance, combining it with other serotonergic agents could theoretically increase the risk of serotonin syndrome, although this is complex due to this compound's mixed agonist/antagonist profile at these receptors. drugbank.com
Sympathomimetics and Vasoconstrictors : Co-administration with sympathomimetic agents (e.g., phenylpropanolamine) or other ergot alkaloids with vasoconstrictive properties can lead to an increased risk of vasoconstriction and/or hypertensive crises. mims.com
Antihypertensive Agents : this compound may diminish the therapeutic effects of antihypertensive medications due to its potential vasoconstrictive activities. drugbank.com
The following table summarizes key pharmacodynamic interactions.
| Interacting Drug/Class | Potential Mechanism | Outcome |
|---|---|---|
| Antipsychotics (Dopamine Antagonists) | Pharmacological antagonism at dopamine D2 receptors. | Decreased therapeutic efficacy of this compound. mims.comdrugbank.com |
| CNS Depressants (e.g., Benzodiazepines, Alcohol) | Additive CNS depressant effects. | Enhanced sedation and somnolence. mims.com |
| Sympathomimetics (e.g., Phenylpropanolamine) | Additive vasoconstrictive effects. | Increased risk of vasoconstriction and hypertensive events. mims.com |
| Other Ergot Alkaloids | Additive vasoconstrictive effects. | Increased risk of vasoconstriction. mims.com |
| Antihypertensive Drugs | Opposition of blood pressure-lowering effects. | Decreased efficacy of the antihypertensive agent. drugbank.com |
Comparative Studies and Structure Activity Relationships
Comparative Pharmacology with Lysergic Acid Diethylamide (LSD)
Lisuride and LSD, both ergoline (B1233604) derivatives, exhibit a complex interplay with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) receptors. wikipedia.orgnih.govnih.gov
Both this compound and LSD demonstrate high binding affinities for several serotonin and dopamine receptors. They both bind with high affinity to the serotonin 5-HT2A receptor (5-HT2AR), a receptor widely accepted as central to the psychedelic effects of classic hallucinogens. nih.govnih.govacs.orgwikipedia.orgnih.govwikipedia.org this compound also exhibits high affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT1D receptors. wikipedia.org
While both compounds are partial agonists at the 5-HT2A receptor, their functional outcomes at this receptor diverge significantly. nih.govacs.orgnih.govbiorxiv.orgncats.io LSD acts as an agonist at 5-HT2A with high efficacy, effectively recruiting both miniGαq and β-arrestin 2 signaling pathways. nih.govacs.org In contrast, this compound displays only partial efficacy for these functional endpoints, showing 6–52% of the maximal effect observed with serotonin or LSD. nih.govacs.org
The table below summarizes key receptor binding and agonism profiles for this compound and LSD:
| Receptor Subtype | This compound Affinity (Ki/EC50) | This compound Agonism | LSD Affinity (Ki/EC50) | LSD Agonism |
| 5-HT1A | Low nM range (2-6 nM) acs.org | Full/Near-full wikipedia.org | High affinity acs.org | Agonist/Partial Agonist mdpi.com |
| 5-HT2A | Low nM range (2-6 nM) acs.org | Partial wikipedia.orgnih.govacs.orgncats.io | Low nM range (2-6 nM) acs.org | Full/Partial nih.govacs.orgwikipedia.orgmdpi.com |
| 5-HT2C | Low nM range wikipedia.org | Partial wikipedia.org | High affinity elifesciences.org | Agonist nih.gov |
| D2 | Sub-nanomolar wikipedia.org | Partial wikipedia.orgnih.gov | High affinity (2 nM) mdpi.com | Partial mdpi.com |
| D3 | Sub-nanomolar wikipedia.org | Partial nih.gov | N/A | N/A |
The absence of psychedelic effects with this compound, despite its 5-HT2A receptor agonism, is a subject of ongoing research and is attributed to a dual mechanism. nih.govacs.org
One proposed mechanism involves biased agonism at the 5-HT2A receptor. While LSD is thought to induce a conformation in serotonin receptors that preferentially recruits β-arrestin over G proteins, leading to its psychotropic effects, this compound shows weak or no Gq pathway recruitment. wikipedia.orgwikipedia.orgbiorxiv.org It is hypothesized that the psychedelic effects of LSD are mediated by the activation of the 5-HT2A protomer within the 5-HT2A–mGlu2 receptor complex, an effect not observed with this compound, which may act as an agonist at the 5-HT2A receptor monomer. wikipedia.org
The second crucial mechanism is this compound's potent agonism at the 5-HT1A receptor. wikipedia.orgnih.govacs.orgresearchgate.net this compound is an ultrapotent 5-HT1A agonist, a property known to counteract psychedelic effects. nih.govacs.org Studies have shown that blocking 5-HT1A activity prior to this compound administration did not induce head-twitch responses, a behavioral proxy for psychedelic effects. nih.govacs.org Furthermore, the 5-HT1A agonist 8-OH-DPAT, similar to this compound, can attenuate LSD-induced head-twitch responses. nih.govacs.org
In animal models, distinct behavioral profiles emerge between this compound and LSD, particularly concerning the head-twitch response (HTR) and drug discrimination paradigms.
The HTR, a rapid head movement in rodents, is a widely used behavioral proxy for the hallucinogenic potential of serotonergic psychedelics, mediated by 5-HT2A receptor activation. jneurosci.orgljmu.ac.ukescholarship.orgfrontiersin.org LSD reliably induces HTRs in mice and rats, with an ED50 of 0.039 mg/kg in mice. acs.orgljmu.ac.ukescholarship.orgescholarship.org In stark contrast, this compound does not induce HTRs, even at high doses (e.g., 3.2 mg/kg), and can even suppress LSD-induced HTRs (ED50 = 0.006 mg/kg). nih.govnih.govacs.orgljmu.ac.ukescholarship.org This difference highlights a key distinction in their 5-HT2A receptor-mediated functional outcomes. acs.orgescholarship.org
| Compound | Head-Twitch Response (HTR) ED50 (mg/kg) in Mice | Effect on LSD-induced HTR |
| LSD | 0.039 nih.govacs.org | N/A |
| This compound | Does not induce HTR nih.govnih.govacs.orgescholarship.org | Suppresses (ED50 = 0.006 mg/kg) nih.govacs.org |
In drug discrimination studies, where animals are trained to distinguish between a drug and a vehicle, this compound has shown mixed results. While some studies reported that rats trained with LSD, DOI, or DOM would partially or fully generalize to this compound, suggesting some shared discriminative stimulus properties, this is often considered a "false positive" for hallucinogenic effects due to this compound's non-hallucinogenic nature in humans. escholarship.orgwikipedia.orgfrontiersin.orgnih.gov However, when a modified three-lever drug discrimination paradigm is employed, training animals to discriminate between this compound, LSD, and vehicle, this compound no longer substitutes for LSD, indicating that this paradigm can differentiate their subjective effects. wikipedia.orgnih.gov
Furthermore, this compound's effects on locomotor activity in animal models are distinct from LSD and more closely resemble those of dopamine agonists like apomorphine (B128758). nih.gov this compound has been observed to induce contralateral turning in rats with unilateral lesions of the nigrostriatal dopamine pathway, consistent with direct activation of postsynaptic dopamine receptors. nih.gov
Comparative Studies with Other Dopamine Agonists
This compound is a potent dopamine agonist, particularly at D2 and D3 receptors, with sub-nanomolar affinity for these targets. wikipedia.orgfishersci.pt Its effectiveness in conditions like Parkinson's disease is largely attributed to this D2 receptor activation. wikipedia.orgdrugbank.compatsnap.com In comparative studies, this compound's dopaminergic profile is similar to other established dopamine agonists. For instance, in drug discrimination studies, this compound exhibits symmetrical generalization with D2 agonists such as apomorphine and terguride. nih.gov This suggests a shared mechanism of action at dopaminergic receptors among these compounds. This compound also decreases prolactin release, a common effect of dopamine D2 receptor agonists. ncats.iofishersci.pt
Comparative Studies with Other Serotonergic Modulators
This compound's interaction with the serotonergic system is extensive, binding to a variety of serotonin receptor subtypes. wikipedia.orgnih.govdrugbank.com Beyond its well-studied 5-HT2A and 5-HT1A agonism, this compound is also a full or near-full agonist at 5-HT1B and 5-HT1D receptors, and a partial agonist at 5-HT2C and 5-HT5A receptors. wikipedia.org It also acts as a silent antagonist at the 5-HT2B receptor. wikipedia.org This broad activity profile distinguishes it from more selective serotonergic modulators. For example, while classic psychedelics like LSD primarily exert their effects through 5-HT2A receptor activation, this compound's potent 5-HT1A agonism plays a significant role in mitigating psychedelic effects. nih.govacs.org Its multi-receptor engagement contributes to its diverse pharmacological actions, including its use in migraine treatment, where serotonin modulation is crucial. wikipedia.orgpatsnap.com
Structure-Activity Relationship (SAR) Insights into Receptor Selectivity and Functional Outcome
As an ergoline derivative, this compound shares a core chemical structure with other compounds in this class, including LSD. nih.govnih.gov The subtle structural differences within the ergoline scaffold significantly influence their receptor selectivity and functional outcomes. While specific detailed SAR studies for this compound focusing on individual moieties and their precise impact on receptor binding and functional selectivity are complex and often involve comparisons with numerous analogues, general principles of ergoline SAR apply.
The ergoline nucleus provides a scaffold that allows for interaction with a wide range of monoamine receptors. Modifications to the diethylamide group present in LSD, which is replaced by a urea (B33335) moiety in this compound, are critical for altering the pharmacological profile. This structural change is believed to contribute to this compound's biased agonism at the 5-HT2A receptor, leading to a different signaling cascade compared to LSD. wikipedia.orgnewswise.com The presence of the urea group and other substituents on the ergoline ring influences the compound's ability to selectively activate or antagonize specific G protein-coupled receptor (GPCR) pathways, ultimately determining its functional outcome (e.g., psychedelic vs. non-psychedelic). The specific arrangement of functional groups dictates the affinity and efficacy at various dopamine, serotonin, and adrenergic receptors, explaining this compound's "dirty drug" classification due to its highly non-selective pharmacological activity across numerous targets. wikipedia.org
Advanced Research Methodologies and Future Directions
In Vitro Research Methodologies
In vitro methods provide a controlled environment to dissect the specific molecular and cellular effects of Lisuride, free from the complexities of a whole biological system.
Receptor functional assays are fundamental in characterizing how this compound interacts with and activates its target receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors. These assays can reveal nuances of receptor signaling, such as partial agonism and biased signaling.
miniGαq Recruitment Assay: This type of assay is used to specifically measure the activation of the Gαq protein pathway, a primary signaling cascade for the serotonin 5-HT2A receptor. Research comparing this compound to other ergolines like lysergic acid diethylamide (LSD) has utilized miniGαq assays. Studies have shown that this compound acts as a weak partial agonist at the 5-HT2A receptor, demonstrating significantly lower efficacy in recruiting miniGαq compared to full agonists like LSD. This weak Gαq activation is considered a key factor in its non-psychedelic profile.
β-arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to a receptor upon agonist binding, which is a separate signaling and regulatory pathway from G-protein activation. For this compound, β-arrestin 2 (βarr2) recruitment assays have also shown it to be a partial agonist at the 5-HT2A receptor. When co-applied with a potent agonist like LSD, this compound can act as an antagonist, blocking the robust β-arrestin recruitment induced by LSD down to its own maximal level of partial activation. The investigation of β-arrestin pathways is critical for understanding the full spectrum of a drug's signaling fingerprint and potential for therapeutic effects versus side effects.
| Compound | Assay Type | Efficacy (% of 5-HT or LSD Emax) | Pharmacological Action |
|---|---|---|---|
| This compound | miniGαq Recruitment | Low | Weak Partial Agonist |
| This compound | β-arrestin 2 Recruitment | Partial (6–52%) | Partial Agonist / Antagonist |
| LSD | miniGαq Recruitment | High | Full Agonist |
| LSD | β-arrestin 2 Recruitment | High | Agonist |
Cell culture models offer a vital platform for studying the effects of this compound on specific cell types, particularly neurons relevant to neurodegenerative diseases like Parkinson's disease.
Primary dopaminergic neuron cultures, typically derived from the ventral mesencephalon of embryonic mice, are a key model system. These cultures allow researchers to investigate the direct neuroprotective and survival-promoting properties of compounds. Studies have demonstrated that this compound enhances the survival of dopaminergic neurons in these cultures. Furthermore, this compound has been shown to protect these cultured neurons against toxicity induced by neurotoxins such as L-3,4-dihydroxyphenylalanine (L-DOPA) and 1-methyl-4-phenylpyridinium ion (MPP+), which are commonly used to model Parkinson's disease pathology in vitro. These findings suggest that this compound may possess direct trophic properties and the ability to mitigate oxidative stress at the cellular level.
| Experimental Condition | Effect of this compound (0.001-1 µM) | Reference |
|---|---|---|
| Baseline Culture | Enhanced survival of dopaminergic neurons | |
| L-DOPA-Induced Toxicity | Protected against neuronal death | |
| MPP+-Induced Toxicity | Protected against neuronal death | |
| 3H-dopamine Uptake | Stimulated uptake |
In Vivo Animal Model Methodologies
In vivo animal models are indispensable for understanding how the molecular and cellular actions of this compound translate into physiological and behavioral effects within a complex, living organism.
Behavioral assays in rodent models are used to assess motor function, learning, memory, and specific drug-induced behaviors.
Rotarod: This apparatus is used to assess motor coordination and balance. An animal is placed on a rotating rod, and the latency to fall is measured. In studies modeling Parkinson's disease, the rotarod test can be used to evaluate the ability of a therapeutic agent like this compound to improve motor deficits.
T-maze and Morris Water Maze: These mazes are employed to evaluate spatial learning and memory. In the T-maze, an animal might be required to remember which arm contains a reward or to alternate between arms. The Morris water maze tests the ability of a rodent to learn and remember the location of a hidden escape platform in a pool of water using distal visual cues. A study investigating the neuroprotective effects of this compound in a rat model of transient global cerebral ischemia used both a 14-unit T-maze and the Morris water maze. The results showed that pretreatment with this compound significantly improved performance in both tasks, indicating it can prevent learning and memory impairments caused by ischemic events.
Stereotyped Behavior: Administration of dopamine agonists can induce stereotyped behaviors in rodents, such as repetitive sniffing, grooming, licking, or head twitches. The characterization of these behaviors is important for understanding a compound's dopaminergic and serotonergic activity. This compound has been shown to produce a range of stereotypies, and the specific behaviors can differ from those induced by classic psychedelics, helping to distinguish their pharmacological profiles.
Turning Behavior: The rotational (turning) behavior model is a classic in vivo assay for dopamine receptor agonism, particularly in the context of Parkinson's disease research. The model typically uses rats with a unilateral lesion of the nigrostriatal dopamine pathway, often induced by the neurotoxin 6-hydroxydopamine (6-OHDA). These animals will rotate in a direction contralateral to the lesion when administered a direct-acting dopamine agonist like this compound. The frequency of rotations serves as a quantifiable measure of the drug's efficacy in stimulating postsynaptic dopamine receptors in the denervated striatum.
| Assay | Model | Observed Effect of this compound | Reference |
|---|---|---|---|
| Rotarod | Parkinson's Disease Model | Used to assess motor coordination improvements | |
| 14-unit T-maze | Cerebral Ischemia Model | Prevented learning and memory deficits | |
| Morris Water Maze | Cerebral Ischemia Model | Prevented spatial learning and memory deficits | |
| Stereotypy Analysis | Healthy Rodents | Induces stereotyped behaviors (e.g., sniffing, grooming) | |
| Turning Behavior | 6-OHDA Lesion Model | Induces contralateral rotations, confirming dopamine agonist activity |
These techniques allow for the direct measurement of neurotransmitters and their metabolites in the brains of living, often freely moving, animals.
In Vivo Microdialysis: This technique involves implanting a small, semi-permeable probe into a specific brain region, such as the striatum. The probe is perfused with a physiological solution, allowing neurotransmitters from the extracellular fluid of the brain to diffuse into the probe. The resulting sample, or dialysate, can be collected over time for analysis.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): The dialysate collected via microdialysis is often analyzed using HPLC-EC. This highly sensitive method separates the different neurochemicals in the sample and then uses an electrode to detect and quantify them. This combination allows for precise measurement of changes in extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in response to drug administration. In the study of this compound's effects on cerebral ischemia, this methodology confirmed that this compound significantly attenuated the massive surge in extracellular dopamine that occurs during an ischemic event, providing a clear neurochemical mechanism for its observed neuroprotective effects.
Molecular biology techniques are used to examine how this compound may alter cellular processes at the level of gene transcription and protein expression.
Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and microarray or RNA-sequencing (RNA-Seq) can be used to measure changes in messenger RNA (mRNA) levels for specific genes or across the entire transcriptome. This allows researchers to investigate whether this compound treatment alters the expression of genes involved in dopamine synthesis, receptor expression, neuroinflammation, or cellular stress responses.
Protein Quantification: Methods such as Western Blotting or Enzyme-Linked Immunosorbent Assay (ELISA) are used to measure the levels of specific proteins. Research into the therapeutic effects of this compound has involved quantifying key proteins related to neuroinflammation and cell survival. For example, studies have measured levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, the quantification of proteins within critical cell signaling pathways, such as the phosphorylated form of Akt (pAkt), and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase, helps to elucidate the molecular mechanisms behind this compound's protective effects.
Genetically-Modified Animal Models (e.g., β-arrestin knockout mice, 5-HT2A receptor knockout mice)
The exploration of this compound's pharmacological profile has been significantly advanced through the use of genetically-modified animal models. These models, particularly knockout mice, have been instrumental in dissecting the specific roles of various signaling pathways and receptors in mediating the drug's effects.
Studies utilizing β-arrestin (βArr) knockout mice have provided crucial insights into this compound's G protein-biased agonism at the serotonin 5-HT2A receptor (5-HT2AR). Activation of the 5-HT2AR can initiate signaling through two main pathways: the G protein pathway and the β-arrestin pathway. Research in wild-type (WT), β-arrestin 1 knockout (βArr1-KO), and β-arrestin 2 knockout (βArr2-KO) mice has examined various behavioral responses to this compound.
Further nuanced effects were observed in grooming and prepulse inhibition (PPI). Grooming behavior was decreased in βArr1 mice, while it showed an inverted U-shaped dose-response in βArr2 animals. this compound did not affect PPI in βArr2 mice, but it did disrupt PPI in βArr1 mice. This disruption in βArr1 mice could not be reversed by the 5-HT2AR antagonist MDL100907, but the dopamine D2/D3 antagonist raclopride (B1662589) was able to normalize PPI in WT mice, though not in the βArr1-KOs. These findings suggest that β-arrestin 1 and 2 play minor, but distinct, roles in the behavioral effects of this compound.
Research employing 5-HT2A receptor knockout mice has been pivotal in confirming the receptor's role in mediating certain effects of this compound. Studies have shown that the antidepressant-like effects of this compound observed in behavioral models, such as the forced swim test, were absent in 5-HT2A receptor knockout mice. This indicates that the 5-HT2A receptor is essential for these specific therapeutic-like actions.
| Genetically-Modified Model | Key Research Finding | Reference |
|---|---|---|
| β-arrestin 1 Knockout (βArr1-KO) Mice | Showed decreased grooming and disrupted prepulse inhibition (PPI) in response to this compound. | |
| β-arrestin 2 Knockout (βArr2-KO) Mice | Exhibited reduced serotonin syndrome-associated behaviors compared to wild-type mice; PPI was unaffected. | |
| 5-HT2A Receptor Knockout Mice | The antidepressant-like effects of this compound were abolished, indicating these effects are mediated by the 5-HT2A receptor. |
Clinical Trial Methodologies and Design Considerations
Long-Term Administration Studies
Long-term administration studies have been crucial in evaluating the sustained efficacy and therapeutic profile of this compound for chronic conditions. In the context of Parkinson's disease, long-term follow-up has been a key aspect of clinical trials. One study examined the therapeutic effects of adding this compound to levodopa (B1675098) therapy in patients with advanced Parkinson's disease who were no longer responding satisfactorily to levodopa alone. The follow-up assessments, using multiple disability scales, indicated that while this compound provided significant improvement, its efficacy showed a slight decrease over time, typically after an average of three months.
Another prospective, randomized 10-year study compared a combination of this compound and levodopa against levodopa monotherapy in patients with early-stage Parkinson's disease. The primary goal was to investigate whether the combination could minimize or delay the onset of motor fluctuations. The study found that over the long term, only a small and decreasing number of patients derived sufficient benefit from this compound alone, necessitating the addition of levodopa. However, the combination therapy significantly delayed the development of motor fluctuations, end-of-dose failure, and dyskinesias compared to levodopa monotherapy.
In the treatment of Cushing's disease, long-term administration of this compound has also been investigated. In a study involving patients with pituitary-dependent Cushing's syndrome, chronic treatment with this compound for up to four months resulted in clinical improvement and a decrease in hormonal parameters in some patients who did not respond to acute administration. This highlights that acute tests may not successfully identify all patients who could benefit from long-term this compound treatment.
Development and Evaluation of Novel Drug Delivery Systems
The pharmacokinetic properties of this compound, particularly its extensive first-pass metabolism and short elimination half-life of about two hours, present challenges for maintaining stable therapeutic concentrations with oral administration. This has prompted research into novel drug delivery systems designed to provide more continuous and controlled drug release.
Transdermal delivery has emerged as a promising alternative. Preliminary clinical research has explored the use of this compound patches for patients with Parkinson's disease experiencing motor fluctuations. An observational study treated Parkinson's patients suffering from unpredictable "on-off" phenomena with this compound patches for up to eight days. The results demonstrated that the transdermal system was safe, tolerable, and effective in improving motor complications. The continuous delivery offered by a transdermal patch could potentially overcome the limitations of oral bioavailability and provide more consistent therapeutic effects. Despite promising early development of transdermal patches and subcutaneous implants for Parkinson's disease and other conditions in the 2000s and 2010s, these developments were ultimately discontinued (B1498344).
Translational Research Perspectives
Translational research on this compound focuses on bridging the gap between preclinical pharmacological findings and clinical therapeutic applications. A key aspect of this is understanding how this compound's unique receptor interaction profile, particularly at the 5-HT2A receptor, translates from animal models to human effects. This compound is characterized as a G protein-biased agonist at the 5-HT2A receptor. Preclinical studies in genetically modified mice have shown that this bias, favoring G protein signaling over β-arrestin recruitment, is associated with a lack of hallucinogen-like behaviors, such as the head-twitch response. This preclinical observation aligns with clinical findings that this compound does not typically produce psychedelic effects at standard therapeutic doses, unlike its structural analog, lysergic acid diethylamide (LSD).
Furthermore, the antidepressant-like effects observed for this compound in various animal models of depression are a significant area of translational interest. For instance, studies using a mouse genetic model of depressive-like behaviors (VMAT2-HET mice) found that this compound could alleviate anhedonia-like behavior and reduce immobility in the tail suspension test. These preclinical signals for antidepressant activity suggest a potential therapeutic application that warrants further investigation in clinical settings, especially given the rapid and lasting effects seen with other 5-HT2A receptor agonists in treating depression. The finding that these antidepressant effects are dependent on the 5-HT2A receptor in mouse models provides a clear mechanistic target to explore in human studies.
Emerging Research Areas and Unexplored Therapeutic Potentials
Recent research has begun to illuminate new therapeutic avenues for this compound beyond its established uses. The compound's antidepressant-like properties, demonstrated in multiple preclinical models, represent a significant emerging area of investigation. Studies have shown that this compound can induce rapid and lasting antidepressant effects in animal models of despair. This positions this compound as a compound of interest in the broader investigation of serotonergic agents for mood disorders. Unlike classic psychedelic compounds that also act on the 5-HT2A receptor, this compound's non-hallucinogenic profile could offer a distinct advantage for clinical use.
Development of Novel Combination Therapies
The development of novel combination therapies involving this compound is a key strategy to enhance therapeutic outcomes and manage side effects. In Parkinson's disease, a long-term study demonstrated that initiating treatment with this compound and adding levodopa as needed significantly postponed the development of motor complications compared to starting with levodopa alone. This suggests a treatment strategy where a dopamine agonist like this compound is used as a primary treatment to delay the need for and reduce the long-term cumulative dose of levodopa.
Preclinical research also supports the potential for combination therapies. In animal models of depression, co-administration of a low dose of this compound, which was ineffective on its own, markedly enhanced the immobility-reducing effects of the antidepressants desipramine (B1205290) and rolipram. This synergistic effect suggests that this compound could be used as an adjunctive therapy to boost the effectiveness of existing antidepressants. More recently, a study in a rat model of Parkinson's disease found that combining the dietary flavonoid Tiliroside (B191647) with this compound offered significant improvements in symptoms, suggesting that such combinations could mitigate oxidative stress and neuroinflammation.
| Combination Therapy | Condition | Key Research Finding | Reference |
|---|---|---|---|
| This compound + Levodopa (L-dopa) | Parkinson's Disease | Combination therapy significantly decreased and delayed the development of motor fluctuations and dyskinesias compared to L-dopa monotherapy. | |
| This compound + Desipramine / Rolipram | Depression (Animal Model) | Low-dose this compound enhanced the antidepressant-like effects of desipramine and rolipram. | |
| This compound + Tiliroside | Parkinson's Disease (Animal Model) | Co-treatment showed significant improvements in motor symptoms and mitigated lipid peroxidation. |
Exploration of Additional Neuroprotective Strategies
Ongoing research into this compound is actively exploring its potential as a neuroprotective agent, extending beyond its established applications. Studies are investigating its ability to shield neurons from various forms of damage, a critical area of interest for neurodegenerative diseases like Parkinson's disease.
One significant area of investigation is this compound's efficacy against iron-mediated neurodegeneration. Research has shown that excess iron can contribute to oxidative stress and neuronal cell death. In preclinical models, this compound has demonstrated a capacity to protect dopaminergic neurons from iron-induced damage. A study involving the injection of iron-laden neuromelanin into the substantia nigra of rats found that treatment with this compound significantly preserved tyrosine hydroxylase-positive neurons, which are the primary neurons lost in Parkinson's disease. This protective effect was observed in both "neuroprotective" (treatment before and after the lesion) and "neurorescue" (treatment initiated after the lesion) protocols, suggesting that this compound might not only prevent but also halt ongoing neuronal damage.
Further research is examining the benefits of combining this compound with other bioactive compounds to enhance its neuroprotective effects. For instance, co-treatment with the dietary flavonoid Tiliroside has been studied for its potential to mitigate the side effects of long-term this compound use and enhance its therapeutic benefits in Parkinson's disease models. This combination has shown promise in improving antioxidant levels and reducing lipid peroxidation, suggesting that such combination therapies could offer a more comprehensive approach to combating neurodegeneration by targeting multiple pathological pathways, including oxidative stress and neuroinflammation.
The following table summarizes key research findings related to this compound's neuroprotective strategies.
| Research Area | Model/Study Type | Key Findings | Reference |
| Iron-Induced Neurodegeneration | Rat model with iron-laden neuromelanin injection | This compound protected dopaminergic neurons from iron-induced cell death in both neuroprotective and neurorescue paradigms. | |
| Combination Therapy | MPTP-induced Parkinson's model in mice | Co-treatment of this compound with Tiliroside showed improved antioxidant levels (Catalase, SOD, GSH) and reduced lipid peroxidation. |
Further Elucidation of Molecular and Circuit-Level Mechanisms
The therapeutic effects of this compound stem from its complex interactions with multiple neurotransmitter systems. Described as a "dirty drug," it binds to a wide array of dopamine, serotonin, and adrenergic receptors, often with high affinity. Future research is focused on dissecting these intricate molecular interactions and understanding how they translate into effects at the neural circuit level.
This compound's primary mechanism in treating Parkinson's disease is attributed to its activity as an agonist at dopamine D2-like receptors (D2, D3, D4). However, recent studies have highlighted the specific importance of the D3 receptor in its neuroprotective effects. Research has demonstrated that this compound's ability to protect against neurotoxin-induced mitochondrial damage is mediated by the D3 receptor. In cellular and animal models, the neuroprotective effect of this compound was abolished by a D3 receptor antagonist, but not by a D2 receptor antagonist, pinpointing the D3 receptor as a key mediator of this protective action.
A particularly compelling area of research is this compound's "biased agonism" at the 5-HT2A receptor. Unlike classic psychedelics such as LSD, which activate both G protein and β-arrestin signaling pathways through the 5-HT2A receptor, this compound appears to be a G protein-biased agonist. This means it preferentially activates the G protein pathway without significantly engaging the β-arrestin pathway, which is thought to be responsible for the hallucinogenic effects of LSD. This unique signaling profile may explain why this compound does not typically produce hallucinations at therapeutic doses and is a key focus for developing new, non-hallucinogenic therapeutics for psychiatric disorders.
The table below details this compound's binding profile at various key receptors.
| Receptor Family | Specific Receptor | Action | Reference |
| Dopamine | D1 | Antagonist | |
| D2 | Agonist | ||
| D3 | Agonist | ||
| D4 | Agonist | ||
| Serotonin | 5-HT1A | Agonist | |
| 5-HT1B | Agonist | ||
| 5-HT1D | Agonist | ||
| 5-HT2A | Partial Agonist (G-protein biased) | ||
| 5-HT2B | Antagonist | ||
| 5-HT2C | Partial Agonist |
Drug Repurposing Initiatives
The complex and multifaceted pharmacological profile of this compound makes it a prime candidate for drug repurposing—finding new therapeutic uses outside of its original indications. Research initiatives are exploring its potential in new clinical contexts, driven by a deeper understanding of its molecular mechanisms.
A significant avenue of repurposing research is focused on this compound's potential as a rapid-acting antidepressant. This interest stems from its unique G protein-biased agonism at the 5-HT2A receptor. Psychedelic drugs like psilocybin and LSD have shown promise as treatments for depression, but their clinical use is complicated by their long-lasting hallucinogenic effects. Because this compound activates the 5-HT2A receptor without inducing the β-arrestin signaling associated with hallucinations, it could potentially offer the therapeutic benefits of psychedelics for mood disorders without the psychoactive side effects. Preclinical studies in mice have already shown that this compound exerts antidepressant-like effects.
Another aspect of repurposing involves leveraging its unique safety profile. Unlike other ergot derivatives such as pergolide (B1684310) and cabergoline (B1668192), this compound acts as a potent antagonist at the serotonin 5-HT2B receptor. Agonism at this receptor is strongly linked to the development of cardiac valvular fibrosis, a serious side effect. this compound's 5-HT2B antagonism means it does not carry this risk, making it a potentially safer alternative for long-term treatment where dopamine agonism is required. This inherent safety feature supports its consideration for indications where other ergolines are now contraindicated.
Furthermore, past research explored the development of new delivery systems to optimize its therapeutic potential. Preliminary clinical research investigated transdermal patches and subcutaneous implants for the continuous administration of this compound for Parkinson's disease. Although this specific development was discontinued, the rationale remains sound: overcoming the compound's poor oral bioavailability and short half-life could enhance its efficacy and consistency as a therapeutic agent, potentially reopening avenues for its use in various neurological conditions.
The following table summarizes current and past drug repurposing initiatives for this compound.
| Repurposing Area | Rationale | Research Status/Outcome | Reference |
| Antidepressant Therapy | G protein-biased agonism at 5-HT2A receptors may offer therapeutic benefits without hallucinogenic effects. | Preclinical studies in mice show antidepressant-like activity. | |
| Safer Dopamine Agonist Therapy | Potent 5-HT2B receptor antagonism avoids the risk of cardiac valvulopathy associated with other ergot derivatives. | Pharmacological profiling and review of safety databases support a lack of association with cardiac fibrosis. | |
| Alternative Delivery Systems | Improve poor oral bioavailability and short half-life for more consistent therapeutic effects. | Development of transdermal patch and subcutaneous implant was initiated but later discontinued. |
Q & A
Basic: What are the primary pharmacological mechanisms of action of Lisuride?
This compound acts as a potent agonist at serotonin (5-HT) and dopamine receptors, with biased signaling properties at 5-HT2A receptors. Methodologically, researchers should:
- Conduct radioligand binding assays to quantify receptor affinity (e.g., Ki values for 5-HT2A, D2 receptors) .
- Use functional assays (e.g., β-arrestin recruitment vs. G-protein activation) to characterize biased agonism .
- Compare its effects to structurally related ergoline derivatives (e.g., bromocriptine) to identify mechanistic differences .
Basic: Which experimental models are commonly used to study this compound's effects?
- In vivo models : Transgenic mice (e.g., VMAT2-deficient mice) for studying depressive-like behaviors .
- In vitro models : HEK293 cells expressing human 5-HT2A receptors for structural studies .
- Neurochemical assays : Microdialysis in rodent striatum to measure dopamine release .
Methodological considerations include dose-response validation and controlling for species-specific receptor expression .
Basic: What structural analysis techniques have been applied to study this compound's receptor interactions?
- Cryo-EM : Used to resolve this compound-bound 5-HT2A receptor complexes (e.g., 2.8 Å resolution structures), focusing on lipid interactions and orthosteric pocket dynamics .
- X-ray crystallography : Compared to cryo-EM data to identify conformational shifts (e.g., W1513.28 inward movement) .
- Molecular dynamics simulations : Validate structural stability and ligand-receptor interactions .
Advanced: How can researchers resolve contradictions between this compound's structural data from cryo-EM and X-ray crystallography?
- Overlay structural coordinates (e.g., PDB 7WC7 vs. cryo-EM maps) to identify lipid-mediated perturbations in the orthosteric pocket .
- Mutagenesis studies : Test residues like F2345.38 to assess lipid interference in crystallography .
- Functional correlation : Link structural differences to signaling bias (e.g., β-arrestin vs. Gq activation) .
Advanced: What methodological approaches optimize this compound's administration protocols in longitudinal studies?
- Dose titration : Start with 0.05 mg/kg in mice, escalating based on behavioral response curves .
- Pharmacokinetic monitoring : Measure plasma half-life and blood-brain barrier penetration using LC-MS .
- Mitigate tachyphylaxis : Intermittent dosing schedules to prevent receptor desensitization .
Advanced: How to design experiments to assess this compound's biased agonism at 5-HT2A receptors?
- BRET/FRET assays : Quantify β-arrestin recruitment (e.g., mini-Gq/scFv16 systems) vs. Gαq activation .
- Pathway-specific inhibitors : Use compounds like MDL-11,939 to isolate signaling pathways .
- Behavioral correlation : Link biased signaling to anti-depressant effects in VMAT2 mice .
Advanced: What strategies integrate multi-omics data in this compound's neuropharmacological studies?
- Transcriptomics : RNA-seq of prefrontal cortex tissue post-Lisuride treatment to identify downstream targets .
- Proteomics : Phosphoproteomics to map kinase activation cascades (e.g., ERK1/2) .
- Data integration : Use tools like STRING-DB to link omics datasets to receptor signaling pathways .
Advanced: How to validate this compound's off-target effects using computational and experimental methods?
- Docking screens : Predict off-target binding (e.g., adrenergic receptors) using AlphaFold2-predicted structures .
- Selectivity panels : Broad receptor profiling (e.g., CEREP panel) to confirm specificity .
- Phenotypic assays : Zebrafish behavior models to detect unexpected neuroactive effects .
Basic: What are the key considerations for ensuring reproducibility in this compound studies?
- Standardize purity assays : HPLC-UV (>98% purity) and NMR for batch consistency .
- Control for lighting/circadian rhythms : Critical in behavioral studies to reduce variability .
- Data transparency : Publish raw cryo-EM maps and crystallography datasets in public repositories .
Advanced: How to address variability in behavioral outcomes in this compound preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
